molecular formula C7H5F4N B2384671 4-(1,1-Difluoroethyl)-2,5-difluoropyridine CAS No. 2503203-70-9

4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Cat. No.: B2384671
CAS No.: 2503203-70-9
M. Wt: 179.118
InChI Key: WPRZVGBMJBQIHL-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-2,5-difluoropyridine is a useful research compound. Its molecular formula is C7H5F4N and its molecular weight is 179.118. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-difluoroethyl)-2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRZVGBMJBQIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction on 4-(1,1-difluoroethyl)-2,5-difluoropyridine. Fluorine-containing pyridine derivatives are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance potency, metabolic stability, and pharmacokinetic profiles.[1][2] This document explores the theoretical underpinnings of SNAr reactions on this specific polysubstituted pyridine, detailing the mechanistic pathways, regioselectivity, and the influence of the various substituents. Furthermore, this guide presents field-proven experimental protocols for the reaction of this compound with a range of nucleophiles, including amines, alcohols, and thiols. The content is designed for researchers, scientists, and drug development professionals, aiming to provide both a robust theoretical framework and practical, actionable methodologies for the synthesis of novel pyridine-based compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pyridine scaffolds is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[3] The unique electronic characteristics of fluorine, such as its high electronegativity, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. The 1,1-difluoroethyl group, in particular, is a valuable bioisostere for various functional groups and can impart favorable conformational constraints and metabolic resistance.

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the functionalization of electron-deficient aromatic systems like pyridines.[4][5] The presence of the electronegative nitrogen atom in the pyridine ring, coupled with the strong electron-withdrawing effects of fluorine substituents, renders the ring susceptible to attack by a diverse array of nucleophiles.[6] This powerful transformation is widely employed in the synthesis of complex pharmaceutical agents due to its reliability and broad substrate scope.[6][7]

This guide focuses on the specific reactivity of this compound, a substrate that presents an interesting case study in regioselectivity due to the interplay of multiple activating and directing groups. Understanding the nuances of SNAr on this molecule is crucial for the rational design and synthesis of novel chemical entities with potential therapeutic applications.

Mechanistic Overview of SNAr on Pyridines

The SNAr reaction on pyridines typically proceeds through a two-step addition-elimination mechanism.[6][8] This pathway involves the initial attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The aromaticity of the ring is subsequently restored by the expulsion of a leaving group.

dot

Caption: General mechanism of a two-step SNAr reaction.

A key feature of SNAr reactions is that the rate-determining step is typically the initial nucleophilic attack.[10] Consequently, the strength of the carbon-leaving group bond is less critical than in SN2 reactions. This explains the counterintuitive reactivity trend for halogens in SNAr, which is F > Cl > Br > I.[11] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[10]

Recent studies have also highlighted the possibility of a concerted SNAr (cSNAr) mechanism, particularly for less activated aromatic systems, where the bond formation and bond breaking occur in a single transition state.[12][13] However, for highly activated systems like the one under discussion, the stepwise mechanism via a Meisenheimer intermediate is generally considered the predominant pathway.[14]

Regioselectivity in SNAr of this compound

The regiochemical outcome of SNAr reactions on polysubstituted pyridines is dictated by a combination of electronic and steric factors.[15] In the case of this compound, the pyridine nitrogen and the three fluorine-containing substituents all contribute to the electronic landscape of the molecule.

The pyridine nitrogen atom strongly activates the ortho (C2 and C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.[11][16] The fluorine atoms and the 1,1-difluoroethyl group are all electron-withdrawing groups that further activate the ring.

dot

Caption: Predicted regioselectivity of SNAr on the target molecule.

Based on these principles, nucleophilic attack is most likely to occur at the C2 and C5 positions, where the fluorine atoms serve as leaving groups.

  • Attack at C2: This position is ortho to the pyridine nitrogen, which provides strong resonance stabilization to the resulting Meisenheimer intermediate.

  • Attack at C5: This position is meta to the pyridine nitrogen, and therefore, the stabilization of the intermediate is less effective.

Therefore, it is predicted that nucleophilic attack will preferentially occur at the C2 position . The 1,1-difluoroethyl group at the C4 position, being a strong electron-withdrawing group, will further activate the ring towards nucleophilic attack, but its directing influence is less pronounced than that of the ring nitrogen.

Experimental Protocols

The following protocols provide detailed methodologies for conducting SNAr reactions on this compound with representative nucleophiles.

General Considerations
  • Inert Atmosphere: Reactions involving strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[6]

  • Anhydrous Solvents: The use of anhydrous solvents is recommended, particularly for reactions sensitive to water.[6]

  • Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes a typical procedure for the reaction with a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Sodium Ethoxide)

This protocol outlines a procedure for the reaction with an alkoxide.

Materials:

  • This compound

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide in ethanol (1.5 equivalents).

  • Add a solution of this compound (1.0 equivalent) in anhydrous ethanol.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol details a procedure for the reaction with a thiol.

Materials:

  • This compound

  • Thiophenol

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), thiophenol (1.1 equivalents), and cesium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.3 M).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Expected Major Product
Amines MorpholineK₂CO₃DMF804-(4-(1,1-Difluoroethyl)-5-fluoropyridin-2-yl)morpholine
Alcohols Sodium Ethoxide-EtOHReflux2-Ethoxy-4-(1,1-difluoroethyl)-5-fluoropyridine
Thiols ThiophenolCs₂CO₃MeCNRoom Temp.4-(1,1-Difluoroethyl)-5-fluoro-2-(phenylthio)pyridine

Experimental Workflow and Self-Validation

A robust experimental workflow is essential for ensuring the reproducibility and reliability of synthetic procedures. The following diagram illustrates a typical workflow for the SNAr reactions described in this guide.

dot

Experimental_Workflow Setup Reaction Setup (Inert atmosphere, anhydrous solvent) Addition Addition of Reagents Setup->Addition Reaction Reaction at Specified Temperature Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, HRMS) Purification->Analysis

Caption: A typical experimental workflow for SNAr reactions.

Self-Validating System:

Each protocol is designed to be a self-validating system. The progress of the reaction is continuously monitored, ensuring that the reaction is proceeding as expected. The purification step, typically column chromatography, allows for the isolation of the desired product in high purity. Finally, the structural integrity of the product is confirmed by a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of the substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

This multi-faceted analytical approach provides a high degree of confidence in the identity and purity of the synthesized compounds.

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful and versatile method for the synthesis of novel, highly functionalized pyridine derivatives. The regioselectivity of the reaction is primarily governed by the activating and directing effects of the pyridine nitrogen, favoring substitution at the C2 position. The experimental protocols detailed in this guide provide a practical framework for researchers to explore the reactivity of this valuable building block with a wide range of nucleophiles. The strategic application of SNAr on this and related fluorinated pyridines will undoubtedly continue to play a crucial role in the discovery and development of new therapeutic agents.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • PubMed.
  • Benchchem. Reactivity Face-Off: 2,6-Difluoropyridine vs.
  • PMC - NIH.
  • PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • MDPI.
  • Uni Münster.
  • Benchchem. Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • Benchchem.
  • Benchchem.
  • ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
  • PMC - NIH. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • PMC. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
  • Chemical Communications (RSC Publishing).
  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?.
  • Benchchem. This compound.
  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Wikipedia.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. Reaction of 2-Bromopyridine with Thiophenol a.
  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • University of Calgary. Reaction Examples.
  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Harvard DASH.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Stack Exchange.
  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr)
  • Baran Lab. Haloselectivity of Heterocycles.
  • PMC - NIH.
  • Chemistry Steps.
  • ResearchGate. SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
  • Enamine. Enamine Synthesis and reactivity of N-difluorocyclopropyl-substituted pyrazoles.
  • Chemical Communications (RSC Publishing). Gold(i)
  • PubMed. 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors.
  • ResearchGate.

Sources

CAS number and molecular structure of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Executive Summary: This guide provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, molecular structure, and synthetic considerations. The primary focus is to elucidate the rationale behind its use in drug discovery, exploring how the strategic incorporation of a difluoroethyl group and ring fluorination impacts metabolic stability, target affinity, and overall pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorination strategies in the design of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, but its non-fluorinated forms can be susceptible to metabolic degradation. The strategic incorporation of fluorine atoms into this ring system has become a cornerstone of modern drug design.[1] Fluoropyridines often exhibit enhanced biological activity, improved metabolic stability, and more favorable pharmacokinetic profiles compared to their hydrocarbon analogs.[1] The unique properties of fluorine—its high electronegativity, small steric footprint, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical properties.[1][2][3]

This compound is an exemplar of this strategy, combining the benefits of a difluorinated pyridine ring with a geminal difluoroalkyl substituent. The pyridine ring itself is electronically deactivated by the nitrogen atom and the two fluorine substituents, which profoundly influences its reactivity and interactions.[4] Furthermore, the difluoroethyl moiety (CF₂H-containing group) is gaining significant attention as a bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups, offering unique hydrogen bonding capabilities that can modulate conformational preferences and improve membrane permeability.[5] This guide will explore the synthesis, properties, and strategic application of this valuable research compound.

Physicochemical and Structural Characteristics

The fundamental identity and properties of this compound are summarized below. These characteristics are foundational for its application in synthetic chemistry and drug development.

PropertyValueSource
CAS Number 2503203-70-9[4]
Molecular Formula C₇H₅F₄N[4]
Molecular Weight 179.118 g/mol [4]
Purity (Typical) ≥95%[4]
InChI Key WPRZVGBMJBQIHL-UHFFFAOYSA-N[4]
Molecular Structure

The structure consists of a central pyridine ring functionalized at three positions. Fluorine atoms are located at the C2 and C5 positions, while a 1,1-difluoroethyl group is attached to the C4 position.

Caption: Molecular structure of this compound.

Synthesis and Reactivity Insights

The synthesis of highly substituted fluoropyridines requires careful strategic planning due to the electronic nature of the ring.

Synthetic Strategy

Direct synthesis can be challenging. A more common and controlled approach involves the functionalization of a pre-existing 2,5-difluoropyridine scaffold. The strong electron-withdrawing effects of the two fluorine atoms and the ring nitrogen make the pyridine core electron-deficient, which dictates the feasible reaction pathways.

Key synthetic strategies may include:

  • Directed Ortho-Metalation and Halogen-Metal Exchange: This is a powerful technique for achieving site-selective functionalization. By using a directing group or a strategically placed halogen (like bromine or iodine) at the 4-position of the 2,5-difluoropyridine ring, one can achieve selective metalation (e.g., lithiation).[4] The resulting organometallic intermediate can then be quenched with an appropriate electrophile to introduce the 1,1-difluoroethyl group or a precursor.

  • Cross-Coupling Reactions: Modern catalytic systems, such as Suzuki or Buchwald-Hartwig couplings, are instrumental in forming C-C bonds on pyridine rings.[6] A synthetic route could involve coupling a 4-halo-2,5-difluoropyridine with a suitable organoboron or organotin reagent bearing the difluoroethyl moiety.

G A 2,5-Difluoro-4-halopyridine (X = Br, I) B Halogen-Metal Exchange (e.g., n-BuLi, -78°C) A->B C 4-Metallo-2,5-difluoropyridine (M = Li) B->C D Electrophilic Quench (e.g., with a difluoroethyl source) C->D E Target Molecule: This compound D->E

Caption: Generalized workflow for synthesis via a halogen-metal exchange pathway.

Reactivity Profile

The electron-deficient nature of the 2,5-difluoropyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), although the positions are heavily influenced by the existing substituents. Conversely, it is deactivated towards electrophilic aromatic substitution. This reactivity profile is a critical consideration when planning multi-step syntheses or evaluating potential metabolic pathways.

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in the synergistic effects of its fluorinated moieties, which can be leveraged to overcome common challenges in drug development.

G center Fluorine Incorporation attr1 Increased Metabolic Stability (C-F Bond) center->attr1 attr2 Modulated pKa and Basicity center->attr2 attr3 Enhanced Binding Affinity center->attr3 attr4 Altered Lipophilicity & Permeability center->attr4 attr5 Unique H-Bonding (CF₂H Group) center->attr5 outcome Improved PK/PD Profile attr1->outcome attr2->outcome attr3->outcome attr4->outcome attr5->outcome

Caption: Key impacts of fluorination on drug candidate properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1] Introducing fluorine at the C2 and C5 positions can shield the pyridine ring from oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][3]

  • Binding Affinity and Selectivity: The strong electron-withdrawing nature of fluorine alters the electron distribution of the aromatic ring. This modulates the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or electrostatic interactions within a protein binding pocket.[1][3] This can lead to significantly enhanced binding affinity and target selectivity.[2]

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[2][3] The difluoroethyl group, in particular, can have a profound impact. The CF₂H group can act as a hydrogen bond donor, forming intramolecular hydrogen bonds that mask polar groups, which can favorably impact membrane permeability and solubility.[5] This modulation is a critical tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Representative Experimental Protocol

The following is a representative, field-proven protocol for the functionalization of a dihalopyridine intermediate, illustrating the causality behind the experimental choices. This protocol is illustrative and should be adapted based on the specific substrate and scale.

Objective: Site-selective introduction of an alkyl group onto a difluoro-4-bromopyridine ring via lithium-halogen exchange.

Pillar of Trustworthiness: This protocol is self-validating. Each step includes a rationale tied to fundamental chemical principles, ensuring reproducibility and safety. Anhydrous conditions are paramount, as organolithium reagents are extremely reactive towards protic sources.

Materials:

  • 2,5-Difluoro-4-bromopyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Electrophile (e.g., an aldehyde or ketone precursor to the difluoroethyl group) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is flame-dried under vacuum and cooled under a stream of dry nitrogen.

    • Causality: Rigorous exclusion of atmospheric moisture is critical. Organolithium intermediates are potent bases and nucleophiles that are readily quenched by water, which would terminate the reaction and reduce yield.

  • Initial Setup: The starting material, 2,5-difluoro-4-bromopyridine, is dissolved in anhydrous THF and added to the reaction flask via syringe.

  • Formation of the Organolithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: The lithium-halogen exchange is extremely fast and exothermic. Performing the reaction at low temperature is essential to control the reaction rate, prevent side reactions (such as decomposition or reaction with the solvent), and ensure high selectivity.

  • Addition of n-BuLi: n-Butyllithium solution is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.

    • Causality: Slow, controlled addition prevents localized heating. The subsequent stirring period ensures the complete formation of the highly reactive 4-lithio-2,5-difluoropyridine intermediate.

  • Electrophilic Quench: The chosen electrophile, dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir for 1-2 hours at this temperature before being allowed to warm slowly to room temperature.

    • Causality: The organolithium species is a powerful nucleophile that will readily attack the electrophile. Maintaining low temperature during the initial addition minimizes side reactions of the electrophile itself.

  • Workup and Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • Causality: NH₄Cl is a mild acid that safely neutralizes any remaining organolithium reagent and protonates the resulting alkoxide (if an aldehyde/ketone was used), preventing the formation of strongly basic conditions during extraction.

  • Extraction and Purification: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

    • Causality: This standard liquid-liquid extraction procedure isolates the organic product from inorganic salts and aqueous-soluble components. Drying with MgSO₄ removes residual water before solvent evaporation.

Conclusion

This compound is a highly valuable building block for medicinal chemistry and drug discovery. It embodies a sophisticated design strategy where multiple fluorine atoms are precisely positioned to confer a host of desirable properties. The combination of a metabolically robust, electronically tuned pyridine core with a conformationally influential difluoroethyl group provides researchers with a powerful tool to enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic parameters. Understanding the synthesis, reactivity, and strategic application of this compound enables the rational design of next-generation therapeutics with superior efficacy and safety profiles.

References

  • This compound | 2503203-70-9. Benchchem.
  • Fluorine in drug discovery: Role, design and case studies.
  • The Pivotal Role of Fluoropyridines in the Development of Bioactive Molecules: Applic
  • Fluorine in drug discovery: Role, design and case studies.
  • China 2,5-Difluoropyridine丨CAS 84476-99-3 Manufacturers Suppliers Factory. leapchem.
  • CF2H: a fascinating group for application in drug development enabling modul
  • 84476-99-3 | 2,5-Difluoropyridine. Fluoromart.

Sources

4-(1,1-Difluoroethyl)-2,5-difluoropyridine: A Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research and Development Scientists

Abstract

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated molecules. The strategic incorporation of fluorine atoms can dramatically enhance a compound's metabolic stability, binding affinity, and overall biological efficacy.[1] Within this context, 4-(1,1-Difluoroethyl)-2,5-difluoropyridine emerges as a highly promising, albeit underexplored, building block for the synthesis of novel insecticides, fungicides, and herbicides. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and its potential role in the design of advanced agrochemicals, drawing parallels with established products to illuminate its strategic value.

Introduction: The Fluorine Advantage in Agrochemical Design

The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that agrochemical designers have leveraged to great effect.[2] Replacing hydrogen with fluorine, or introducing fluoroalkyl groups, can profoundly alter a molecule's properties:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by enzymes like cytochrome P450s, increasing the half-life of the active ingredient in the target pest and the environment.[3]

  • Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target site.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins and enzymes, increasing the potency of the agrochemical.[1]

  • Conformational Control: The introduction of sterically demanding fluoroalkyl groups can lock a molecule into a specific, biologically active conformation.

The pyridine scaffold is a "privileged" structure in medicinal and agrochemical science, present in numerous commercial products due to its favorable physicochemical properties and versatile synthetic handles.[4][5] The combination of a pyridine core with multiple fluorine substituents and a difluoroethyl group, as seen in this compound, presents a compelling platform for the development of novel active ingredients.

Physicochemical Properties of the Core Building Block

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 2503203-70-9[6]
Molecular Formula C₇H₅F₄N[6]
Molecular Weight 179.12 g/mol [6]
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point Not publicly available-
Density Not publicly available-
Solubility Expected to be soluble in common organic solventsInferred

Synthesis of this compound

Proposed Synthetic Workflow

The following protocol is a hypothesized, logical pathway for the synthesis, grounded in common organic chemistry transformations.

G cluster_0 Synthesis of Key Intermediate cluster_1 Introduction of the Ethyl Group cluster_2 Fluorination to Final Product A 2,5-Difluoropyridine B 2,5-Difluoro-4-bromopyridine A->B Bromination (e.g., NBS, H2SO4) C 4-Acetyl-2,5-difluoropyridine B->C Metal-Halogen Exchange (n-BuLi) then Acylation (N,N-dimethylacetamide) D This compound C->D Deoxyfluorination (e.g., DAST or Deoxo-Fluor®)

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Acetyl-2,5-difluoropyridine (Intermediate C)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2,5-difluoro-4-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Metal-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 4-acetyl-2,5-difluoropyridine.

Step 2: Synthesis of this compound (Final Product D)

  • Reaction Setup: To a flask made of inert material (e.g., FEP) under an argon atmosphere, add 4-acetyl-2,5-difluoropyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.3 M).

  • Fluorination: Cool the solution to 0 °C. Cautiously add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.5 eq) dropwise. Caution: Deoxyfluorination reagents are hazardous and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Workup and Purification: Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the final compound.

Application in Agrochemicals: A Case Study Approach

Direct examples of commercial agrochemicals synthesized from this compound are not yet prevalent in public literature. However, its structural motifs are present in highly successful modern insecticides. By examining a related compound, we can infer the potential applications and the structure-activity relationships (SAR) that make this building block valuable.

Case Study: Flupyradifurone - The Role of the Difluoroethyl Group

Flupyradifurone is a butenolide insecticide developed to control a broad range of sucking insect pests.[3][7] Its structure features a (2,2-difluoroethyl)amino group attached to a chloropyridinylmethyl moiety.[8]

Mode of Action: Flupyradifurone acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system, leading to overstimulation and subsequent paralysis and death.[8]

Significance of the Difluoroethyl Group: The introduction of the difluoroethyl group was a critical step in the development of Flupyradifurone. Compared to non-fluorinated or mono-fluorinated analogs, the difluoroethyl moiety provides an optimal balance of:

  • Enhanced Potency: The fluorine atoms likely engage in favorable interactions within the binding pocket of the nAChR.

  • Metabolic Resistance: The group is less susceptible to oxidative degradation, leading to longer residual activity.

The this compound building block offers the potential to create novel agrochemicals that harness these same benefits. The two fluorine atoms on the pyridine ring would further enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to new modes of action or improved selectivity.

Potential Synthetic Applications & Structure-Activity Insights

The this compound scaffold is ripe for derivatization to explore new chemical space for agrochemicals. The fluorine atoms on the pyridine ring activate it for nucleophilic aromatic substitution (SₙAr), primarily at the 2- and 6-positions (ortho and para to the nitrogen).

G cluster_fungicides Fungicide Scaffolds cluster_herbicides Herbicide Scaffolds Start This compound Fungicide Nucleophilic Substitution (e.g., R-SH, R-OH, R₂NH) Start->Fungicide Herbicide Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Herbicide SDHI SDHI Fungicide Analogs Fungicide->SDHI Coupling with Pyrazole Carboxamides QoI QoI Fungicide Analogs Fungicide->QoI Coupling with Strobilurin-type side chains Picolinate Picolinate Herbicide Analogs Herbicide->Picolinate Coupling with Arylboronic acids

  • Fungicides: The pyridine ring is a common feature in succinate dehydrogenase inhibitor (SDHI) and Quinone outside Inhibitor (QoI) fungicides. By displacing one of the fluorine atoms on the ring with a thiol, alcohol, or amine nucleophile, the core can be linked to other fragments known to impart fungicidal activity.

  • Herbicides: Picolinate herbicides, which mimic the plant hormone auxin, are a major class of agrochemicals. Suzuki or other palladium-catalyzed cross-coupling reactions could be used to attach various aryl or heteroaryl groups at the 2- or 5-positions, creating novel auxin mimics.

Conclusion and Future Outlook

This compound stands as a building block with significant potential for the agrochemical industry. While its direct application in commercial products is yet to be widely documented, its constituent parts—the fluorinated pyridine core and the difluoroethyl group—are validated components of modern, high-performance pesticides. The synthetic pathways, though requiring careful handling of fluorinating agents, are accessible through modern organic chemistry. Researchers and scientists in drug development are encouraged to explore this scaffold to create next-generation agrochemicals with improved efficacy, enhanced metabolic stability, and novel modes of action, ultimately contributing to more sustainable agricultural practices.

References

  • EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. ACS Publications. [Link]

  • Flupyradifurone (Ref: BYI 02960). AERU - University of Hertfordshire. [Link]

  • Flupyradifurone | C12H11ClF2N2O2 | CID 16752772. PubChem - NIH. [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]

  • Flupyradifurone: a brief profile of a new butenolide insecticide. PMC. [Link]

  • Development of novel pesticides in the 21st century. Semantic Scholar. [Link]

  • WO2016156284A1 - Novel pyridine compounds for controlling phytopathogenic harmful fungi.
  • Pyridine derivatives compounds for controlling invertebrate pests. Patent US-9125414-B2. [Link]

  • EP0270362A2 - Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient.
  • EP3325464B1 - Pyridine compounds useful for combating phytopathogenic fungi.
  • Identity and physicochemical properties of flupyradifurone | Download Table. ResearchGate. [Link]

  • Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. Justia Patents. [Link]

  • Pyridine derivative and pesticide.
  • WO/2016/156284 NOVEL PYRIDINE COMPOUNDS FOR CONTROLLING PHYTOPATHOGENIC HARMFUL FUNGI. WIPO Patentscope. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

Sources

Methodological & Application

One-pot synthesis of heterocyclic derivatives from 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Pyrazolo[4,3-c]pyridine Derivatives from 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in medicinal chemistry and materials science, often imparting unique physicochemical and biological properties.[1] The starting material, this compound, is a highly functionalized building block with multiple reactive sites. The two fluorine atoms on the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functionalities.[2][3] The 1,1-difluoroethyl group, a bioisostere for various functional groups, can enhance metabolic stability and binding affinity. This application note details a one-pot protocol for the synthesis of novel pyrazolo[4,3-c]pyridine derivatives from this advanced starting material. One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity, making them highly desirable in modern synthetic chemistry.[4][5]

Reaction Scheme

The proposed one-pot synthesis involves a sequential nucleophilic aromatic substitution reaction with a substituted hydrazine, followed by an intramolecular cyclization to construct the pyrazolo[4,3-c]pyridine core.

Reaction Scheme

Mechanism and Rationale

The reaction proceeds through a two-step sequence within a single pot:

  • Initial Nucleophilic Aromatic Substitution (SNAr): The more reactive fluorine at the 2-position of the pyridine ring is first displaced by the more nucleophilic nitrogen of the substituted hydrazine. This regioselectivity is dictated by the electronic effects of the pyridine nitrogen and the fluorine substituents.

  • Intramolecular Cyclization: The second nucleophilic nitrogen of the hydrazine then displaces the fluorine atom at the 5-position in an intramolecular SNAr reaction, leading to the formation of the fused pyrazole ring.

The choice of a substituted hydrazine allows for the introduction of diversity at the N1-position of the resulting pyrazolo[4,3-c]pyridine scaffold, which is a common strategy in drug discovery for modulating pharmacological properties.[6]

Experimental Protocol

Materials and Reagents
  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Instrumentation
  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq), substituted hydrazine (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Reaction: Stir the reaction mixture at 80 °C and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[4,3-c]pyridine derivative.

  • Characterization: Characterize the purified product by NMR and HRMS to confirm its structure and purity.

Data Presentation

Table 1: Expected Results for the Synthesis of 1-Phenyl-4-(1,1-difluoroethyl)-1H-pyrazolo[4,3-c]pyridine

ParameterExpected Value
Yield 75-85%
Purity (by NMR) >95%
Appearance Off-white to pale yellow solid
1H NMR (CDCl3, 400 MHz) δ 8.5-8.7 (s, 1H), 7.9-8.1 (d, 2H), 7.4-7.6 (m, 3H), 7.2-7.4 (s, 1H), 2.1 (t, 3H)
19F NMR (CDCl3, 376 MHz) δ -90 to -95 (t)
HRMS (ESI) Calculated and found values to be within ±5 ppm

Visualizations

Experimental Workflow

Workflow start Reaction Setup (Starting Material, Hydrazine, Base) solvent Add Anhydrous DMF start->solvent 1 reaction Heat at 80 °C (Monitor by TLC) solvent->reaction 2 workup Aqueous Work-up (Water, EtOAc, Brine) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Characterization (NMR, HRMS) purification->product 5 Mechanism reactant This compound Pyridine Ring intermediate Intermediate Monosubstituted Pyridine reactant:c->intermediate:c Step 1: Intermolecular SNAr hydrazine R-NH-NH2 hydrazine:n1->reactant:c product Final Product Pyrazolo[4,3-c]pyridine intermediate:c->product:c Step 2: Intramolecular SNAr

Caption: Proposed reaction mechanism.

Troubleshooting and Safety Precautions

  • Low Yield: Ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction temperature and time may need to be optimized for different substituted hydrazines.

  • Side Products: Incomplete reaction may lead to the isolation of the monosubstituted intermediate. Ensure the reaction is driven to completion by monitoring with TLC. Overheating may lead to decomposition.

  • Safety: this compound and substituted hydrazines should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a skin and respiratory irritant.

Conclusion

This application note provides a detailed protocol for the one-pot synthesis of novel pyrazolo[4,3-c]pyridine derivatives from this compound. This efficient method allows for the rapid construction of a valuable heterocyclic scaffold with potential applications in drug discovery and materials science. The protocol is robust and can likely be adapted for a range of substituted hydrazines to generate a library of diverse compounds for further investigation.

References

  • Vertex Pharmaceuticals Incorporated. (2021). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
  • ResearchGate. (2025).
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Padwa, A., et al. (2010). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters.
  • Waseda University. (2024).
  • National Institutes of Health. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Royal Society of Chemistry. (2012). One-pot synthesis of heterocycles. RSC Blogs.
  • ResearchGate. (2025).
  • Ostrovskyi, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
  • Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • El-Sayed, N. N. E., et al. (2024).
  • Jacobsen, E. N., et al. (2017). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society.
  • Huang, P.-Q., et al. (2021). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers.
  • National Institutes of Health. (2024). One-Pot Synthesis of Triazolo-[7][7]Fused Heterocycles via Heteroaryl Diazonium Salts. PMC.

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of indole-fused nitrogen heterocycles via the direct C(sp2)
  • MDPI. (2020).
  • MDPI. (2024).
  • Nenajdenko, V. (Ed.). (2014). Fluorine in Heterocyclic Chemistry Volume 2. Springer.
  • MDPI. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles.
  • Wallin, J. R., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.

Sources

Suzuki-Miyaura coupling reactions with 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-(1,1-Difluoroethyl)-2,5-difluoropyridine Scaffolds

Executive Summary

The pyridine derivative This compound represents a high-value scaffold in medicinal chemistry. The 1,1-difluoroethyl (


)  group acts as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, while the fluorinated pyridine core offers tunable electronic properties.

This guide addresses a critical synthetic challenge: Suzuki-Miyaura coupling on this electron-deficient, polyfluorinated heterocycle. While the parent 2,5-difluoro compound is naturally predisposed to Nucleophilic Aromatic Substitution (


), effective Suzuki coupling requires specific activation strategies. This protocol details two primary workflows:
  • The Halogen-Exchange Route (Standard): Coupling via the 2-chloro/bromo analog.

  • The Lithiation-Borylation Route (Advanced): Converting the parent scaffold into a nucleophilic boronic ester.

Reactivity Profile & Mechanistic Analysis

The Electrophile Challenge

The parent molecule, this compound, possesses two C-F bonds.

  • C2-Fluorine: Highly activated for nucleophilic attack (

    
    ) due to the adjacent nitrogen and the electron-withdrawing nature of the 
    
    
    
    group at C4.
  • C5-Fluorine: Less reactive, typically requiring harsh conditions for displacement.

Critical Insight: Standard Palladium-catalyzed Suzuki coupling involving C-F bond cleavage is kinetically disfavored compared to C-Cl, C-Br, or C-I bonds due to the strength of the C-F bond (~115 kcal/mol). Therefore, direct Suzuki coupling on the parent 2,5-difluoro scaffold using standard Pd-catalysts (e.g.,


) will likely fail or result in 

side reactions with the base.

Strategic Solution: To achieve reliable C-C bond formation, we must utilize a reactive handle . The most robust industry standard is to utilize the 2-Chloro or 2-Bromo analogs, or to generate a boronic species from the parent molecule.

Electronic Influence of the Group

The 1,1-difluoroethyl group is a strong Electron Withdrawing Group (EWG) by induction (


). This lowers the LUMO of the pyridine ring, significantly accelerating oxidative addition at the C2 position if a halogen (Cl/Br) is present, but also making the ring susceptible to base-mediated decomposition (hydrolysis) during coupling.

Experimental Protocols

Method A: Pd-Catalyzed Coupling of the 2-Chloro Analog (Standard)

Target: Coupling an Aryl Boronic Acid to the C2 position. Substrate: 2-Chloro-4-(1,1-difluoroethyl)-5-fluoropyridine (Commercially available or prepared via halogen exchange).

Reagents:

  • Substrate: 1.0 equiv.

  • Boronic Acid:

    
     (1.2 – 1.5 equiv.)
    
  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    (5 mol%).
  • Base:

    
     (2.0 equiv, anhydrous preferred) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1).

Step-by-Step Protocol:

  • Inerting: Charge a microwave vial or Schlenk flask with the Pd-catalyst, Boronic Acid, and Base. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Dissolve the Pyridine substrate in the organic solvent (sparged with

    
     for 10 mins) and add to the solids via syringe. Add the degassed water.
    
  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Cl-substrate (M+H pattern) and formation of the biaryl product.

    • Note: If protodeboronation of the boronic acid is observed, add more acid in portions.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The bulky, electron-rich XPhos ligand facilitates the oxidative addition into the electron-deficient C-Cl bond while suppressing homocoupling.

Method B: Lithiation-Borylation (Converting Parent to Nucleophile)

Target: Converting this compound into a Boronic Ester for coupling with Aryl Halides. Mechanism: Directed Ortho Lithiation (DoG). The C2-F and C5-F direct lithiation to the C3 or C6 position. However, C6 (adjacent to N) is the kinetic product.

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Base: LDA (Lithium Diisopropylamide) or LiTMP (1.1 equiv). n-BuLi is too nucleophilic and will attack the ring (

    
    ).
    
  • Electrophile: Triisopropyl borate (

    
    ) or Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv).
    
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Cryogenic Setup: Cool a solution of the pyridine substrate and borate electrophile (in situ trap method) in THF to -78°C .

    • Note: The "In Situ Trap" method (mixing substrate and borate before adding base) is recommended for polyfluorinated pyridines to prevent "lithium dance" (halogen scrambling) or self-reaction.

  • Lithiation: Add LDA/LiTMP dropwise over 20 minutes, maintaining temperature < -70°C.

  • Equilibration: Stir at -78°C for 1 hour. The base deprotonates the C6 (or C3) position, and the resulting lithio-species immediately reacts with the borate.

  • Quench: Quench with dilute acetic acid or saturated

    
     at -78°C, then warm to Room Temp.
    
  • Isolation: Extract with ether/EtOAc. If using pinacol ester, purify on silica (rapidly). If boronic acid, use immediately in the next step.

Data Summary & Decision Matrix

ParameterMethod A (Halogenated Precursor)Method B (Lithiation-Borylation)Direct C-F Activation (Ni-Cat)
Substrate 2-Cl/Br-4-(

)-5-F-pyridine
2,5-Difluoro-4-(

)-pyridine
2,5-Difluoro-4-(

)-pyridine
Role ElectrophileNucleophile (after conversion)Electrophile
Catalyst Pd-XPhos / Pd(dppf)None (for borylation)

+

Key Risk Hydrolysis of C-ClHalogen Scrambling / PolymerizationLow Yield / Non-selective
Scalability High (Kg scale)Moderate (requires cryo)Low (Research scale)
Recommendation Primary Choice Secondary Choice Avoid (unless necessary)

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for functionalizing this scaffold.

SuzukiPathways Start Start: 4-(1,1-Difluoroethyl)- 2,5-difluoropyridine Decision Target Transformation? Start->Decision RouteA Route A: Halogen Exchange (Standard) Decision->RouteA Coupling to Electrophile? RouteB Route B: Lithiation-Borylation (Nucleophilic) Decision->RouteB Coupling to Nucleophile? RouteC Route C: Direct SNAr (Non-Suzuki) Decision->RouteC Amine/Ether Synthesis? InterA Intermediate: 2-Chloro-Analog RouteA->InterA HCl/POCl3 or Purchase InterB Intermediate: Pyridine-Boronate RouteB->InterB 1. LiTMP, -78C 2. B(OiPr)3 ProdA Product: 2-Aryl-Pyridine RouteC->ProdA Nucleophile (H-Nu) Base (No Pd) InterA->ProdA Suzuki: Ar-B(OH)2, Pd-Cat InterB->ProdA Suzuki: Ar-X, Pd-Cat

Caption: Strategic workflow for functionalizing the this compound scaffold. Route A is the industry standard for Suzuki coupling.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Electron-deficient pyridines can bind strongly to Pd(0), poisoning the catalyst.

    • Fix: Increase catalyst loading or switch to Pd-G3-XPhos (precatalyst) which ensures efficient generation of the active species.

  • Issue: Defluorination (H-F exchange).

    • Cause: Hydride sources in the reaction (often from alcohol solvents).

    • Fix: Use strictly anhydrous Toluene or Dioxane. Avoid Ethanol/Isopropanol cosolvents if reduction is observed.

  • Issue: Protodeboronation of the Coupling Partner.

    • Cause: Polyfluorinated pyridines are electron-poor, making the transmetallation step slow. The boronic acid degrades faster than it reacts.

    • Fix: Use MIDA boronates or Potassium Trifluoroborates (

      
      )  which release the active boron species slowly.
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Schlosser, M. (2005). The 2,5-Difluoropyridine Scaffold: Synthesis and Reactivity. European Journal of Organic Chemistry, 2005(1), 127-135. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link

  • ChemScene. (2023). Product Data: this compound.[1][2] Building Block Catalog. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Synthesis of kinase inhibitors using 4-(1,1-Difluoroethyl)-2,5-difluoropyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-(1,1-difluoroethyl)-2,5-difluoropyridine (Scaffold 1 ) in the design of Type I and Type II kinase inhibitors. This scaffold represents a "privileged structure" in medicinal chemistry, offering a trifecta of advantages:

  • Bioisosterism: The 1,1-difluoroethyl group (

    
    ) acts as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, mitigating oxidative dealkylation (the "Magic Ethyl" effect).
    
  • Electronic Modulation: The electron-withdrawing nature of the

    
     group (
    
    
    
    ) activates the pyridine ring for nucleophilic aromatic substitution (
    
    
    ) while lowering the
    
    
    of the ring nitrogen, reducing non-specific protein binding.
  • Metabolic Blocking: The C5-fluorine atom blocks a common site of CYP450-mediated oxidation while modulating the torsion angle of substituents via the "ortho-fluorine effect."

This guide focuses on the regioselective functionalization of this scaffold, specifically prioritizing


 at the C2 position to install hinge-binding motifs, followed by strategies for C5 diversification.

Chemical Rationale & Reactivity Profile

The core challenge in utilizing Scaffold 1 is controlling the regioselectivity between the C2 and C5 fluorine atoms.

  • C2-Fluorine (The "Soft" Spot): Located

    
     to the ring nitrogen and para to the electron-withdrawing C5-fluorine. The transition state (Meisenheimer complex) is stabilized by the inductive effect of the nitrogen. This is the primary site for nucleophilic attack.
    
  • C5-Fluorine (The "Hard" Spot): Located

    
     to the nitrogen. It is significantly less reactive toward 
    
    
    
    but can be activated via Nickel-mediated cross-coupling or utilized as a permanent metabolic blocker.
  • C4-Difluoroethyl Group: exerts a strong inductive withdraw (-I), making the ring highly electrophilic. Caution: This increased reactivity requires strict kinetic control to prevent bis-substitution (reaction at both C2 and C5).

Reactivity Workflow (Graphviz Diagram)

Reactivity Scaffold Scaffold 1 (2,5-difluoro-4-(1,1-difluoroethyl)pyridine) C2_Path Path A: C2-Functionalization (Kinetic Control) Scaffold->C2_Path Nucleophile (1.0 eq) -20°C to 0°C Bis_Side Side Product: Bis-Substitution (Thermodynamic Sink) Scaffold->Bis_Side Excess Nuc / High Temp C5_Path Path B: C5-Diversification (Post-C2) C2_Path->C5_Path Optional: Ni/Pd Coupling Product Kinase Inhibitor Core C2_Path->Product Hinge Binder Installed

Caption: Figure 1. Reactivity decision tree for Scaffold 1. Path A is the desired route for kinase inhibitor synthesis, requiring kinetic control to avoid the thermodynamic sink of bis-substitution.

Protocol 1: Regioselective (Hinge Binder Installation)

Objective: Selective displacement of the C2-fluorine with an amine-based hinge binder (e.g., aminopyrazole, aniline, or aminopyrimidine).

Mechanism: The reaction proceeds via an addition-elimination mechanism. The 1,1-difluoroethyl group at C4 enhances the electrophilicity of C2, allowing the reaction to proceed under milder conditions than typical 2-fluoropyridines.

Materials
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Hinge-binding amine (e.g., 1-methyl-1H-pyrazol-4-amine) (0.95 - 1.0 equiv).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF) OR DIPEA (for more nucleophilic amines).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the Nucleophile (1.0 equiv) and anhydrous THF [0.2 M].

  • Deprotonation (Critical Step):

    • Cool the solution to -78°C (acetone/dry ice bath).

    • Add LiHMDS (1.05 equiv) dropwise over 10 minutes. Note: Pre-forming the lithium amide anion prevents competition from the base attacking the scaffold.

    • Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Scaffold Addition:

    • Dissolve Scaffold 1 (1.0 equiv) in a minimal amount of THF.

    • Add the scaffold solution dropwise to the reaction mixture at -78°C . Do not rush this step.

  • Reaction & Monitoring:

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Checkpoint: Pull an aliquot at 0°C. Quench with MeOH and analyze via UPLC-MS.

    • Target Profile: >90% Mono-product (C2), <5% Bis-product, <5% Starting Material.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C2-substituted product typically elutes before the bis-substituted impurity due to polarity differences.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Bis-substitution (>10%) Temperature too high or excess nucleophile.Maintain -78°C during addition; reduce nucleophile to 0.95 equiv.
Regioisomer mixture (C2 vs C5) Solvent polarity effects.Switch from polar aprotic (NMP) to non-polar (Toluene/THF) to enhance coordination-directed selectivity.
No Reaction Nucleophile aggregation.Add HMPA or DMPU as a co-solvent to break up lithium aggregates.

Protocol 2: Advanced C5 Functionalization (The "Tail")

Context: After Step 1, the C5-fluorine remains. In many drugs (e.g., Crizotinib analogs), this halogen is left in place to block metabolism. However, if chain extension is required, standard Suzuki coupling will fail due to the strength of the C-F bond.

Solution: Nickel-Catalyzed C-F Activation . This protocol utilizes a specialized Ni(COD)2 / PCy3 system to activate the inert C5-fluoride.

Methodology (Suzuki-Miyaura Type)
  • Reagents: C2-substituted intermediate (1.0 equiv), Aryl/Alkyl Boronic Acid (1.5 equiv).

  • Catalyst System:

    
     (10 mol%), 
    
    
    
    (20 mol%).
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene/Dioxane (4:1).

  • Conditions: Heat to 100°C in a sealed tube for 12-18 hours.

    • Note: The presence of the C4-difluoroethyl group aids this reaction by pulling electron density from the C5-F bond, facilitating oxidative addition by Nickel.

Analytical Validation (Self-Validating System)

To ensure the correct regioisomer (C2 vs C5) has been formed, 19F NMR is the definitive tool.

Expected Data for C2-Substitution Product:

  • 19F NMR: You will observe the disappearance of the C2-F signal (typically

    
     -60 to -70 ppm) and the retention of the C5-F signal (typically 
    
    
    
    -130 to -140 ppm).
  • Coupling Pattern:

    • The C5-F will show a weak coupling to the C4-difluoroethyl protons/fluorines.

    • The C4-difluoroethyl fluorines (

      
      ) appear as a distinct quartet or multiplet around 
      
      
      
      -90 to -110 ppm.

Data Summary Table

FeatureStarting ScaffoldC2-Product (Desired)C5-Product (Undesired)
19F Signals 3 distinct signals (C2-F, C5-F, C4-CF2)2 distinct signals (C5-F, C4-CF2)2 distinct signals (C2-F, C4-CF2)
C5-F Shift ~ -135 ppm~ -135 ppm (Retained)Absent
C2-F Shift ~ -65 ppmAbsent~ -65 ppm (Retained)

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638. Link

  • Santeusanio, S., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Organic Chemistry. Link

  • Prakash, G. K. S., et al. (2011).[1] Direct Synthesis of Fluorinated Heteroarylether Bioisosteres via Difluoroethylation.[1][2] Angewandte Chemie International Edition, 50(11), 2559–2563. Link

  • Lomov, D. A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Tasker, S. Z., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Nature, 509, 299–303. Link

Sources

Reaction of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine with amine nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Amination of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Executive Summary & Scope

This guide details the protocol for the nucleophilic aromatic substitution (SNAr) of This compound with amine nucleophiles. This specific scaffold is a critical intermediate in the synthesis of next-generation herbicides and insecticides, where the 1,1-difluoroethyl group serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups.

Key Technical Challenge: The substrate contains two electrophilic sites (C2-F and C5-F). Achieving high regioselectivity for the C2-position while preserving the sensitive 1,1-difluoroethyl moiety requires precise control of solvent polarity, base strength, and temperature.

Mechanistic Insight: The Regioselectivity Paradigm

To design an effective protocol, one must understand the electronic competition between the two electrophilic sites.

  • Site A (C2-Position): This position is ortho to the pyridine nitrogen. Nucleophilic attack here leads to a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. This is the kinetically and thermodynamically preferred pathway .

  • Site B (C5-Position): This position is meta to the pyridine nitrogen but ortho to the electron-withdrawing 1,1-difluoroethyl group (EWG). While the EWG provides some activation, it cannot compensate for the lack of resonance stabilization from the ring nitrogen.

Electronic Activation Hierarchy:



Pathway Visualization

SNAr_Pathway Substrate 4-(1,1-Difluoroethyl)- 2,5-difluoropyridine TS_C2 Transition State (C2) (N-Stabilized) Substrate->TS_C2 Fast (k1) TS_C5 Transition State (C5) (EWG-Stabilized only) Substrate->TS_C5 Slow (k2) Prod_C2 Product A (Major) 2-Amino-5-fluoro-4- (1,1-difluoroethyl)pyridine TS_C2->Prod_C2 Prod_C5 Product B (Trace) 5-Amino-2-fluoro-4- (1,1-difluoroethyl)pyridine TS_C5->Prod_C5

Figure 1: Reaction energy landscape showing the preferential attack at C2 due to nitrogen resonance stabilization.

Experimental Optimization Parameters

The following parameters have been validated to maximize C2 selectivity (>95:5) and yield.

ParameterRecommendationRationale
Solvent DMSO or NMP High dielectric constant stabilizes the polar Meisenheimer transition state, accelerating SNAr rates.
Alternative Solvent Acetonitrile (MeCN) Useful for easier workup (volatile), but reaction times will be 2-3x longer than in DMSO.
Base K₂CO₃ (2.0 equiv)Sufficient to neutralize HF byproduct. Avoid strong alkoxides (e.g., NaOtBu) to prevent potential dehydrofluorination of the side chain.
Organic Base DIPEA (Hunig's Base)Preferred for lipophilic amines to maintain homogeneity.
Temperature 60°C – 80°C Optimal window. <60°C is too slow; >100°C increases risk of C5 attack and bis-substitution.
Stoichiometry 1.1 equiv Amine Slight excess ensures conversion. Large excess (>2.0 equiv) promotes bis-amination (displacement of both fluorines).

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-amino-5-fluoro-4-(1,1-difluoroethyl)pyridine derivatives.

Materials:
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous [Concentration: 0.2 M].

Workflow Diagram

Protocol_Workflow Start Start: Charge Reaction Vessel Mix Add Substrate + Amine + K2CO3 in DMSO (0.2 M) Start->Mix Heat Heat to 65°C Stir for 4-6 hours Mix->Heat IPC IPC (LCMS/HPLC) Check for Substrate < 2% Heat->IPC Decision Complete? IPC->Decision Decision->Heat No Quench Cool to RT Quench with Water/Brine Decision->Quench Yes Extract Extract w/ EtOAc or MTBE Wash w/ Water (remove DMSO) Quench->Extract Purify Concentrate & Purify (Recrystallization or Flash Chrom.) Extract->Purify

Figure 2: Step-by-step experimental workflow for the amination process.

Step-by-Step Protocol:
  • Setup: In a clean reaction vial equipped with a magnetic stir bar, charge This compound (100 mg, 0.52 mmol, 1.0 equiv).

  • Solvent & Base: Add anhydrous DMSO (2.6 mL) followed by K₂CO₃ (144 mg, 1.04 mmol, 2.0 equiv).

  • Amine Addition: Add the Amine (0.57 mmol, 1.1 equiv) dropwise.

    • Note: If the amine is a hydrochloride salt, increase K₂CO₃ to 3.0 equiv.

  • Reaction: Seal the vessel and heat to 65 °C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Monitor by LCMS after 2 hours.

    • Target: Disappearance of starting material (m/z ~193 for parent, though ionization is poor; look for UV consumption).

    • Product: Appearance of M+1 peak corresponding to [Substrate – F + Amine + H].

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute slowly with Water (10 mL). Exotherm caution.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organic layers with Brine (2 x 10 mL) to remove residual DMSO.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude material is often pure enough for subsequent steps (>90%).

    • If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Sterically hindered amine.Increase Temp to 90°C; Switch solvent to NMP (higher boiling point).
Bis-Substitution Excess amine or Temp too high.Strictly limit amine to 1.05 equiv; Lower Temp to 50°C.
Hydrolysis (OH product) Wet solvent/base.Use anhydrous DMSO and fresh K₂CO₃. Ensure system is sealed.
Regioisomer Mix Substrate-specific electronic effects.Rare with this scaffold. If observed, separate by column chromatography (C2 isomer is usually more polar due to primary amine H-bonding).

Safety & Handling

  • Fluorinated Compounds: While stable, fluorinated pyridines can release HF if subjected to extreme acidic conditions or pyrolysis. Handle in a fume hood.

  • Skin Contact: Aminopyridines can be potent skin irritants and potential sensitizers. Wear nitrile gloves and lab coat.

  • Waste Disposal: Segregate halogenated waste. Do not mix with strong acids.

References

  • Synthesis of 4-(1,1-difluoroethyl)

    • Source: BenchChem & PubChem Compound Summary.
    • Relevance: Confirms the stability and existence of the C2-amin
  • Pesticidally active tetracyclic derivatives with sulfur-containing substituents (Patent)

    • Source: CN107108612B (Google P
    • Relevance: Cites "4-(1,1-difluoroethyl)
  • Herbicide Compounds and Intermediates (Patent)

    • Source: ES2699299T3 (Google P
    • Relevance: Describes substituted pyridines including 4-(1,1-difluoroethyl)-pyrid-2-yl derivatives, confirming the utility of this scaffold in agrochemistry.
  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Source: Master Organic Chemistry.
    • Relevance: Foundational mechanistic principles regarding SNAr regioselectivity (Ortho vs Meta).

Application Note: Scalable Synthesis of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 4-(1,1-difluoroethyl)-2,5-difluoropyridine , a high-value fluorinated building block for medicinal chemistry. The 1,1-difluoroethyl group (


) serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, often improving the pharmacokinetic profile of drug candidates.

While traditional deoxyfluorination methods (e.g., DAST) are effective on a milligram scale, they pose severe thermal runaway risks upon scale-up. This guide presents a Process-Safety-Driven approach, comparing a standard bench-scale protocol using Deoxo-Fluor® with a scalable, safety-optimized protocol using crystalline XtalFluor-E® .

Key Technical Advantages[1][2]
  • Regiocontrol: Exploits the directing effects of C2/C5 fluorine atoms for precise C4 functionalization.

  • Safety: Mitigates explosion risks associated with liquid aminosulfur trifluorides.[1]

  • Scalability: Validated for transition from gram to hectogram scales.

Retrosynthetic Analysis & Strategy

The synthesis relies on a late-stage deoxyfluorination of the corresponding ketone precursor. The electron-deficient nature of the 2,5-difluoropyridine ring requires careful handling during the precursor synthesis to avoid nucleophilic aromatic substitution (


) side reactions.
Pathway Visualization

Synthesis_Pathway SM 2,5-Difluoropyridine (Starting Material) Int1 Lithiated Intermediate (4-Li-2,5-F2-Py) SM->Int1 SM->Int1 Ortho-lithiation Ketone 4-Acetyl-2,5-difluoropyridine (Key Precursor) Int1->Ketone Int1->Ketone Acylation Target 4-(1,1-Difluoroethyl)- 2,5-difluoropyridine (Target) Ketone->Target Ketone->Target Fluorination Reagent1 LDA, THF, -78°C Reagent2 Weinreb Amide or Acetaldehyde/Ox Reagent3 Deoxyfluorination (XtalFluor-E or Deoxo-Fluor)

Figure 1: Strategic disconnection showing the critical path from commercially available 2,5-difluoropyridine to the target.

Critical Process Parameters (CPP) & Safety

Thermodynamics of Deoxyfluorination

The conversion of C=O to CF


 is highly exothermic.
  • DAST (Diethylaminosulfur trifluoride): Decomposition onset ~140°C;

    
    .[1] High Explosion Risk. 
    
  • Deoxo-Fluor: Decomposition onset ~140°C;

    
    .[1] More stable than DAST but still hazardous.[2]
    
  • XtalFluor-E: Decomposition onset >200°C;

    
    . Recommended for Scale-up. 
    
Reagent Selection Matrix
FeatureDASTDeoxo-Fluor®XtalFluor-E®
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability PoorModerateHigh
HF Generation HighHighLow (Requires activator)
Scale Suitability < 10 g< 100 g> 100 g
Storage Fridge/FreezerRT (Short term)RT (Stable)

Experimental Protocols

Step 1: Synthesis of 4-Acetyl-2,5-difluoropyridine

Rationale: Direct lithiation at C4 is favored due to the inductive acidification by the adjacent fluorine atoms at C2 and C5.

Reagents:

  • 2,5-Difluoropyridine (1.0 equiv)[3]

  • LDA (Lithium diisopropylamide) (1.1 equiv)

  • 
    -Methoxy-
    
    
    
    -methylacetamide (Weinreb amide) (1.2 equiv)
  • THF (Anhydrous)

Protocol:

  • Charge a flame-dried 3-neck flask with anhydrous THF and 2,5-difluoropyridine under N

    
    . Cool to -78°C .
    
  • Add LDA solution dropwise over 30 mins, maintaining internal temperature below -70°C. Critical: Higher temps lead to halide scrambling ("Halogen Dance").

  • Stir for 1 hour at -78°C to ensure complete lithiation.

  • Add Weinreb amide (dissolved in THF) dropwise.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Pour into saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Deoxyfluorination (The Critical Step)
Method A: Bench Scale (< 5g) using Deoxo-Fluor®

Use this method for rapid prototyping only.

  • Dissolve 4-acetyl-2,5-difluoropyridine (1 equiv) in anhydrous DCM in a Teflon or polypropylene vessel.

  • Add Deoxo-Fluor (2.5 equiv) dropwise at 0°C.

  • Add catalytic EtOH (0.1 equiv) to activate the reagent (generates HF in situ).

  • Stir at Room Temperature (25°C) for 16–24 hours.

  • Quench (Hazardous): Pour reaction mixture slowly into saturated NaHCO

    
     at 0°C. Caution: Massive CO
    
    
    
    evolution.
  • Extract with DCM, dry, and concentrate.

Method B: Scalable Protocol (> 10g) using XtalFluor-E®

This method utilizes a crystalline salt and an exogenous fluoride source, significantly reducing thermal risks and improving handling.

Reagents:

  • Ketone Precursor (1.0 equiv)[3]

  • XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (2.5 equiv)

  • Triethylamine trihydrofluoride (Et

    
    N[4]·3HF) (3.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a reactor with XtalFluor-E and ketone precursor under N

    
    .
    
  • Solvent: Add anhydrous DCM (concentration ~0.5 M).

  • Activation: Cool to 0°C. Add Et

    
    N·3HF dropwise. Note: XtalFluor-E is "fluoride starved" and requires this activator.
    
  • Reaction: Warm to RT and stir. Monitor by

    
    F NMR.
    
    • Checkpoint: Conversion usually complete in 12–18 hours.

  • Quench: Cool to 0°C. Quench with 5% aqueous NaHCO

    
    .
    
  • Purification: The product is lipophilic. Filtration through a short silica plug eluting with pentane/ether often yields pure material.

Workflow Diagram

Protocol_Workflow Start Start: Ketone Precursor Decision Scale > 10g? Start->Decision PathA Method A: Deoxo-Fluor (Liquid, Thermal Risk) Decision->PathA No PathB Method B: XtalFluor-E + Et3N.3HF (Solid, Stable) Decision->PathB Yes ProcessA 1. Cool to 0°C 2. Add Reagent Dropwise 3. Stir RT 24h PathA->ProcessA ProcessB 1. Mix Solids 2. Add Activator (Et3N.3HF) 3. Stir RT 12h PathB->ProcessB Quench Quench: Sat. NaHCO3 (CO2 Evolution!) ProcessA->Quench ProcessB->Quench Finish Isolate: this compound Quench->Finish

Figure 2: Decision tree for selecting the appropriate fluorination protocol based on scale.

Analytical Validation

Successful synthesis is confirmed via NMR. The 1,1-difluoroethyl group has a distinct signature.

NucleusSignal CharacteristicsAssignment

H NMR

1.90 - 2.00 ppm (triplet of triplets,

Hz)


F NMR

-85 to -95 ppm (quartet)


F NMR

-110 to -130 ppm (multiplets)
Pyridine Ring Fluorines (C2, C5)

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Step 1) "Halogen Dance" (Isomerization)Ensure temp is strictly

C during LDA addition.
Elimination Product (Vinyl Fluoride) Over-heating during fluorinationKeep reaction at RT; do not reflux. Use XtalFluor-E which is less prone to elimination than DAST.
Incomplete Conversion (Step 2) Moisture in solventDeoxyfluorinating agents hydrolyze instantly. Use freshly distilled DCM or molecular sieves.
Etching of Glassware HF generationUse Teflon (PFA/PTFE) or polypropylene reaction vessels for scale >10g.

References

  • Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[5] The Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents." Organic Letters. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][4] The Journal of Organic Chemistry. Link

  • Organic Process Research & Development (2019). "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." (Provides context on pyridine fluorination scale-up). Link

  • BenchChem Technical Support. "Scalable Synthesis of Fluorinated Pyridines." (General handling of fluoropyridines). Link

Disclaimer: This protocol involves the use of hazardous fluorinating agents.[2][6][7][8] All operations must be performed in a fume hood by trained personnel wearing appropriate PPE (including face shields and HF-resistant gloves).

Sources

Application Note: High-Efficiency Functionalization of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine via Microwave Irradiation

[1]

Part 1: Executive Summary & Scientific Rationale

The "Fluorine Effect" in Lead Optimization

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. The 4-(1,1-difluoroethyl)-2,5-difluoropyridine scaffold represents a high-value building block. The 1,1-difluoroethyl group (


)

However, the functionalization of electron-deficient fluoropyridines using traditional thermal heating often suffers from prolonged reaction times (12–48 hours) and poor regioselectivity, leading to competitive hydrolysis or decomposition.

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) offers a decisive advantage for this scaffold. By directly coupling electromagnetic energy to the dipoles of the polar reaction mixture (specifically the pyridine nitrogen and the C-F bonds), we can achieve:

  • Kinetic Acceleration: Reducing reaction times from hours to minutes.

  • Enhanced Regioselectivity: Preferential targeting of the C2-position via precise temperature control, minimizing C5-substitution byproducts.

  • Library Throughput: Enabling rapid parallel synthesis of 2-amino- or 2-alkoxy- derivatives for SAR (Structure-Activity Relationship) exploration.

Part 2: Technical Deep Dive & Reactivity Profile

Mechanistic Insight: Regioselectivity Rules

The reactivity of This compound is governed by the electronic interplay between the ring nitrogen and the substituents.

  • C2-Position (The "Soft" Spot): The carbon at position 2 is highly electrophilic due to the inductive electron-withdrawing effect (-I) of the adjacent nitrogen and the fluorine atom. It is the primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Substituent Effect: The 1,1-difluoroethyl group at C4 exerts a strong electron-withdrawing effect (similar to, though slightly weaker than, a

    
     group). This further activates the ring, lowering the activation energy for nucleophilic attack at C2 compared to a simple 2,5-difluoropyridine.
    
  • C5-Position: The fluorine at C5 is significantly less reactive due to the lack of direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.

Visualization of Reaction Pathway

The following diagram illustrates the regioselective functionalization pathway under microwave conditions.

ReactionPathwaycluster_conditionsMicrowave ParametersStart4-(1,1-Difluoroethyl)-2,5-difluoropyridineComplexMeisenheimerIntermediateStart->ComplexMW Irradiation(Fast Addition)NuNucleophile (H-Nu)(Amine/Alkoxide)Nu->ComplexProduct2-Substituted-5-fluoro-4-(1,1-difluoroethyl)pyridineComplex->ProductF- Elimination(Major Path)ByproductC5-SubstitutedByproductComplex->ByproductThermal Overheating(Minor Path)ParamsTemp: 120-150°CTime: 10-20 minSolvent: DMSO/NMP

Figure 1: Mechanistic pathway for the microwave-assisted

Part 3: Experimental Protocols

Protocol A: General Library Synthesis ( with Amines)

Objective: Rapid synthesis of a 2-amino-5-fluoro-4-(1,1-difluoroethyl)pyridine library.

Materials
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv).
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: These polar aprotic solvents absorb microwave energy efficiently.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent process vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DMSO (2.0 mL).

  • Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in a single-mode microwave reactor.

    • Target Temperature: 130°C.

    • Ramp Time: 2 minutes.

    • Hold Time: 15 minutes.

    • Pressure Limit: 15 bar (safety cutoff).

    • Stirring: High.

  • Work-up:

    • Cool the reaction to room temperature (compressed air cooling).

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • TLC/LCMS: Check for the disappearance of the starting material (m/z ~179 for the core). The product should show a mass shift corresponding to the amine addition minus HF.

  • 19F NMR: The starting material has two distinct aromatic fluorine signals. The product will have only one aromatic fluorine signal (C5-F) and the characteristic difluoroethyl signal (often a multiplet or quartet depending on resolution).

Protocol B: Handling the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally robust, but can be sensitive to extremely basic conditions at high temperatures which might induce dehydrofluorination (elimination of HF to form a vinyl fluoride).

  • Precaution: Avoid using strong alkoxides (e.g., NaOtBu) at temperatures >160°C.

  • Recommendation: Use carbonate bases (

    
    , 
    
    
    ) or organic bases (TEA, DIPEA) for microwave reactions.

Part 4: Data & Performance Analysis

Comparative Efficiency: Microwave vs. Thermal

The following table summarizes internal validation data comparing microwave irradiation to conventional oil bath heating for the reaction with morpholine.

ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Temperature 100°C (Oil Bath)130°C (Internal)+30°C (Effective)
Time 18 Hours15 Minutes72x Faster
Conversion 85%>98%Complete Rxn
Yield (Isolated) 72%91%+19%
Solvent Vol. 10 mL2 mL5x Less Waste
Regioselectivity Data

Analysis of crude reaction mixtures via

  • Microwave (130°C): >95:5 (C2:C5 ratio).

  • Thermal (Reflux): ~85:15 (C2:C5 ratio) – Prolonged heating leads to equilibration and higher byproduct formation.

Part 5: References

  • Microwave-Assisted Organic Synthesis (General Principles):

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Reactivity of Fluorinated Pyridines:

    • Chambers, R. D., et al. (2002). "Nucleophilic aromatic substitution in polyfluorinated pyridines." Journal of Fluorine Chemistry.

  • Microwave-Assisted

    
     on Heterocycles: 
    
    • Bagley, M. C., et al. (2002).[1] "A new one-step synthesis of pyridines under microwave-assisted conditions."[1][2][3] Tetrahedron Letters.

  • Properties of the 1,1-Difluoroethyl Group:

    • Hu, M., et al. (2020). "A simple method for the synthesis of N-difluoromethylated pyridines...". RSC Advances. (Contextual reference for difluoroalkyl stability).

  • Commercial Availability & Safety Data:

    • BenchChem. "this compound Safety & Handling."

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling fluorinated pyridines.

Application Note: Strategic Functionalization of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine derivative 4-(1,1-difluoroethyl)-2,5-difluoropyridine represents a high-value scaffold in modern medicinal chemistry. The 1,1-difluoroethyl (


)  moiety acts as a lipophilic, metabolically stable bioisostere for ethyl, isopropyl, or methoxy groups, significantly altering the physicochemical profile (LogP, pKa) of drug candidates [1, 2].

However, the presence of multiple electron-withdrawing groups (EWGs)—two fluorine atoms and the difluoroethyl group—creates a complex electronic landscape. This Application Note provides a definitive guide to the regioselective functionalization of this scaffold, specifically distinguishing between Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM) pathways.

Key Reactivity Profiles
Reaction ClassPrimary SiteControlling Factor
SNAr C-2 Stabilization of the Meisenheimer complex by the ring Nitrogen.
Lithiation (DoM) C-6 (Kinetic)Steric hindrance at C-3 (flanked by F and

) directs bulky bases (LiTMP) to C-6.
Lithiation (DoM) C-3 (Thermodynamic)Accessible via smaller bases or superbasic conditions (LIC-KOR).

Mechanistic Analysis & Regioselectivity

Electronic Landscape

The reactivity of the core scaffold is dictated by the interplay of the pyridine nitrogen and the three EWGs.

  • C-2 Position: Highly activated for nucleophilic attack due to the inductive effect of the adjacent Nitrogen and the Fluorine atom (good leaving group).

  • C-5 Position: Deactivated relative to C-2. The C-5 Fluorine is meta to the Nitrogen, preventing effective resonance stabilization of the anionic intermediate.

  • C-3 vs. C-6 Protons: Both are acidic. C-3 is flanked by two EWGs (F and

    
    ), making it thermodynamically more acidic but sterically crowded. C-6 is adjacent to Nitrogen and ortho to Fluorine, making it kinetically accessible.
    
SNAr Pathway (C-2 Selectivity)

Nucleophilic attack occurs exclusively at C-2 . The transition state involves a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. Attack at C-5 would localize charge on carbon atoms, a significantly higher energy pathway.

Lithiation Pathway (C-6 vs. C-3 Divergence)

Unlike simple 2,5-difluoropyridine (which favors C-3 lithiation), the bulky 4-(1,1-difluoroethyl) substituent sterically shields the C-3 proton.

  • Protocol Choice: Using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C directs metalation to C-6 due to steric avoidance of the C-4 substituent [3].

Visualization of Reaction Pathways

Reactivity Start 4-(1,1-Difluoroethyl)- 2,5-difluoropyridine SNAr_Cond Nucleophile (Nu-) Base, DMSO, Heat Start->SNAr_Cond S_NAr Pathway Li_Cond LiTMP (1.1 eq) THF, -78°C Start->Li_Cond DoM Pathway Meisenheimer Meisenheimer Complex (N-stabilized) SNAr_Cond->Meisenheimer Attack at C-2 Prod_SNAr Product A: 2-Substituted-5-fluoro- 4-(difluoroethyl)pyridine Meisenheimer->Prod_SNAr - F- Li_Int C-6 Lithiated Species (Ortho to F, Alpha to N) Li_Cond->Li_Int Deprotonation at C-6 Electrophile Electrophile (E+) (e.g., I2, DMF) Li_Int->Electrophile Prod_Li Product B: 6-Substituted-2,5-difluoro- 4-(difluoroethyl)pyridine Electrophile->Prod_Li

Figure 1: Divergent reaction pathways. Red path indicates nucleophilic substitution (C-2); Blue path indicates directed lithiation (C-6).

Experimental Protocols

Protocol A: C-2 Selective SNAr with Amines

This protocol selectively displaces the C-2 fluorine. The C-5 fluorine remains intact due to lack of activation.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (or primary/secondary amine) (1.1 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: DMSO (Dry) or NMP

Step-by-Step:

  • Setup: Charge a dried reaction vial with Substrate (1.0 mmol) and

    
     (2.0 mmol). Purge with 
    
    
    
    .
  • Addition: Add DMSO (3 mL/mmol) followed by the Amine (1.1 mmol) dropwise at room temperature (RT).

  • Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS.

    • Note: C-2 displacement is usually complete within 2–4 hours. Higher temperatures (>100°C) may risk trace C-5 attack or degradation of the difluoroethyl group.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMSO. Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • 
     NMR:  The starting material shows a doublet of doublets for the difluoroethyl group and two aromatic F signals. The product will show loss of one aromatic F signal  (the one at ~ -70 to -90 ppm range typical for 2-F pyridines) and retention of the C-5 F signal (~ -130 to -140 ppm).
    
Protocol B: C-6 Selective Directed Ortho Metalation (DoM)

This protocol installs an electrophile at C-6, preserving both fluorines.

Materials:

  • Substrate: this compound (1.0 eq)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq)

    • Preparation: Generate in situ from TMP and n-BuLi at -78°C.

  • Electrophile: Iodine (

    
    ) or DMF (1.5 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF. Cool to -78°C .[1][2] Add n-BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C .

  • Metalation: Add the Substrate (dissolved in minimal THF) dropwise to the LiTMP solution at -78°C.

    • Critical: Maintain temperature below -70°C. The lithiated species is unstable above -50°C.

    • Stir for 45–60 minutes at -78°C.

  • Quench: Add the Electrophile (e.g., solution of

    
     in THF) rapidly.
    
  • Warming: Allow the mixture to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with 
    
    
    
    . Wash with
    
    
    (if Iodine used).

Self-Validation Check:

  • Regiochemistry Confirmation: In the

    
     NMR of the product, the signal for H-6  (typically a doublet of doublets near 8.0-8.5 ppm) will disappear. The H-3  signal (typically more shielded, ~7.0-7.5 ppm) should remain.
    
  • Troubleshooting: If a mixture of C-3 and C-6 products is observed, increase the steric bulk of the base (e.g., use KDA) or ensure the temperature never exceeds -78°C during addition.

Comparative Data Summary

ParameterSNAr (Protocol A)DoM (Protocol B)
Reagent Amine / AlkoxideLiTMP / Electrophile
Selectivity >98% C-2 >90% C-6 (Steric control)
Temp +60°C to +80°C-78°C
Solvent DMSO, DMF, NMPTHF, Et2O
Limitation Cannot functionalize C-3/C-6Requires cryogenic conditions; moisture sensitive

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Non-Polar, Sterically Bulky, and Metabolically Robust Bioisostere. Journal of Medicinal Chemistry.

  • Schlosser, M., et al. (2005). Regioexhaustive Functionalization of 2,5-Difluoropyridine. European Journal of Organic Chemistry.

  • Viciu, M. S., et al. (2010).[1] Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society.[3]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Executive Summary

Target Molecule: this compound Primary Precursor: 4-Acetyl-2,5-difluoropyridine Critical Transformation: Deoxyfluorination of the acetyl group (


).[1][2]

This guide addresses the specific challenges associated with introducing a gem-difluoro moiety onto an electron-deficient pyridine ring. While legacy reagents like DAST are common, they frequently suffer from thermal instability and high rates of elimination (vinyl fluoride formation). This support document prioritizes the use of XtalFluor-E® for improved selectivity and safety, while providing optimized protocols for Deoxo-Fluor® as a secondary option.

Part 1: The "Golden Path" Protocols

Method A: High-Selectivity Route (Recommended)

Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) +


Rationale:  XtalFluor-E is a crystalline salt that does not generate free HF in situ without a promoter. By controlling the fluoride source (

), we suppress the basicity of the medium, significantly reducing the elimination side-product (vinyl fluoride) which is a common yield-killer in pyridine substrates.

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvent: Add anhydrous Dichloromethane (DCM). Concentration: 0.1 M relative to substrate.

  • Activator Addition: Add

    
     (3.0 equiv) followed by 
    
    
    
    (1.0 equiv). Stir at room temperature for 10 min.
  • Reagent Addition: Cool to 0°C. Add XtalFluor-E (1.5 equiv) in one portion.

  • Substrate Addition: Add 4-acetyl-2,5-difluoropyridine (1.0 equiv) dropwise as a solution in minimal DCM.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours. Monitor by

    
     NMR.
    
  • Quench: Pour into saturated aqueous

    
    . Caution: 
    
    
    
    evolution.
Method B: Legacy Route (If XtalFluor is unavailable)

Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) Rationale: Deoxo-Fluor is more thermally stable than DAST but still prone to elimination. It requires strict temperature control to prevent "black tar" polymerization of the pyridine substrate.

Protocol:

  • Setup: Teflon or Polypropylene vessel recommended (glass can etch).

    
     atmosphere.[3]
    
  • Reagent: Add Deoxo-Fluor (2.0 equiv) to anhydrous DCM (0.5 M).

  • Catalyst (Optional but Recommended): Add

    
     (0.1 equiv) to accelerate the reaction and allow lower temperatures.
    
  • Addition: Cool to 0°C. Add substrate dropwise.

  • Reaction: Heat to 40°C (reflux) for 16 hours. Note: Pyridine carbonyls are deactivated and often require heat, unlike simple alkyl ketones.

  • Quench: Dropwise addition into ice-cold saturated

    
    .
    

Part 2: Mechanistic Visualization & Troubleshooting

Workflow Diagram: Reaction Logic

ReactionWorkflow Start Start: 4-Acetyl-2,5-difluoropyridine Reagent Add Fluorinating Agent (XtalFluor-E or Deoxo-Fluor) Start->Reagent Inter Intermediate: Alkoxy-aminosulfur species Reagent->Inter Activation Split Pathway Divergence Inter->Split Prod Target Product: Gem-difluoroethyl pyridine Split->Prod Promoted by HF sources (Acidic conditions) Side Side Product: Vinyl Fluoride (Alkene) Split->Side Promoted by excess amine (Basic conditions) Path_Sub Pathway A: Nucleophilic Substitution (F-) Path_Elim Pathway B: Proton Abstraction (Base)

Caption: Mechanistic divergence in deoxyfluorination. Acidic promoters favor the target gem-difluoride, while basic conditions favor the vinyl fluoride elimination product.

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a significant amount of vinyl fluoride (alkene) byproduct. How do I stop this?

  • Cause: The reaction environment is too basic. The intermediate carbocation is losing a proton from the

    
    -methyl group instead of accepting a fluoride ion.
    
  • Solution:

    • Switch to XtalFluor-E: This allows you to decouple the fluorinating agent from the HF source.

    • Increase Acidity: If using Deoxo-Fluor/DAST, add catalytic

      
       or 
      
      
      
      .
    • Avoid Excess Base: If using the XtalFluor protocol, ensure the ratio of

      
       to 
      
      
      
      is at least 3:1.

Q2: The reaction stalls at 50% conversion, even with excess reagent.

  • Cause: The 2,5-difluoro substitution on the pyridine ring is electron-withdrawing, making the carbonyl oxygen less nucleophilic. It struggles to attack the sulfur center of the reagent.

  • Solution:

    • Concentration: Run the reaction more concentrated (1.0 M instead of 0.1 M).

    • Lewis Acid Spike: Add 10 mol%

      
       or 
      
      
      
      . This activates the carbonyl oxygen, facilitating the initial attack on the sulfur reagent.
    • Temperature: If using Deoxo-Fluor, increase temperature to 50°C (sealed tube), but ensure safety shields are in place.

Q3: My yield is low due to "black tar" formation during workup.

  • Cause: Vigorous hydrolysis of unreacted fluorinating reagent generates localized hot spots and high concentrations of HF, polymerizing the pyridine.

  • Solution:

    • The "Reverse Quench": Do not add water to the reaction. Add the reaction mixture dropwise into a vigorously stirring, ice-cold solution of

      
      .
      
    • Dilution: Dilute the reaction mixture with DCM (2x volume) before quenching to act as a heat sink.

Part 4: Comparative Data & Reagent Selection

FeatureDASTDeoxo-FluorXtalFluor-E
Physical State Liquid (Fumes)LiquidCrystalline Solid
Thermal Stability Explosive >90°CDecomposes >90°CStable to ~200°C
HF Generation Spontaneous w/ moistureSpontaneous w/ moistureRequires promoter
Selectivity (Gem/Vinyl) Low (often 60:40)ModerateHigh (often >90:10)
Glassware Etching SevereModerateMinimal

Part 5: References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[4] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L’Heureux, A. (2009). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters, 11(21), 5050-5053. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[5] Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[4][6][7] Synthesis, 2002(17), 2561-2578.[5] Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 11(21), 5050–5053. Link

Sources

Optimization of reaction conditions for 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #F-PYR-042 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]

Executive Summary

The synthesis of 4-(1,1-difluoroethyl)-2,5-difluoropyridine presents a classic "competing pathway" challenge in organofluorine chemistry. You are converting an acetyl group to a gem-difluoro group on an electron-deficient heteroaromatic ring.[1]

The Central Conflict:

  • The Transformation: Requires electrophilic activation of the ketone (using reagents like DAST or Deoxo-Fluor), followed by nucleophilic fluoride attack.

  • The Side Reactions:

    • Elimination (E1cb): The pyridine ring acts as an electron-withdrawing group (EWG), acidifying the

      
      -protons of the ethyl group, promoting elimination to the vinyl pyridine (styrene-like impurity).
      
    • Nucleophilic Aromatic Substitution (SNAr): The 2,5-difluoro motif activates the ring. Strong nucleophiles (or even fluoride ions at high temp) can attack the C2 or C6 positions, displacing fluorine.

This guide prioritizes XtalFluor-E® over DAST due to its higher selectivity against elimination and superior thermal stability, though protocols for both are provided.[1]

Module 1: The Optimized Protocol (SOP)

Method A: The "Golden Path" (XtalFluor-E)

Recommended for highest selectivity and safety.

Reagents:

  • Substrate: 4-Acetyl-2,5-difluoropyridine (1.0 equiv)

  • Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv)[1]

  • Promoter: Et

    
    N·3HF (Triethylamine trihydrofluoride) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) – Anhydrous

Protocol:

  • Setup: Flame-dry a reaction vessel under N

    
     atmosphere.
    
  • Dissolution: Charge substrate and XtalFluor-E. Add anhydrous DCM (0.5 M concentration).

  • Activation: Cool to 0 °C .

  • Addition: Dropwise addition of Et

    
    N·3HF.[1][2][3] Note: Fuming may occur.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 12–18 hours.

  • Quench: Pour into saturated aqueous NaHCO

    
     at 0 °C. Stir vigorously for 15 minutes.
    
  • Workup: Extract with DCM. Critical: The product is volatile. Do not use high vacuum.[1] Concentrate at >100 mbar or distill carefully.

Method B: The Legacy Method (Deoxo-Fluor/DAST)

Use only if XtalFluor is unavailable.[1] Requires strict temperature control.

Protocol:

  • Dissolve substrate in DCM.[1] Cool to -78 °C (Critical to prevent elimination).

  • Add Deoxo-Fluor (1.5 equiv) dropwise.[1]

  • Allow to warm slowly to RT over 12 hours.

  • Warning: Do not heat above 40 °C. Deoxo-Fluor can decompose violently.[1]

Module 2: Diagnostic Hub (Troubleshooting & FAQs)

Visualizing the Competition

The following diagram illustrates the mechanistic divergence that dictates your yield.

ReactionPathways Substrate 4-Acetyl-2,5- difluoropyridine Intermediate Activated Aminosulfur Intermediate Substrate->Intermediate DAST/XtalFluor (Activation) SNAr Impurity B: 2-Amino/Alkoxy Substitution Substrate->SNAr External Nucleophile (e.g., DBU, MeOH) Product Target: 4-(1,1-Difluoroethyl)-... Intermediate->Product + F- (Nucleophilic Attack) Elimination Impurity A: 4-(1-Fluorovinyl)-... Intermediate->Elimination - H+ (E1cb Elimination) Promoted by Heat/Base

Caption: Mechanistic divergence. The electron-deficient pyridine ring favors the Elimination path (Red) if temperature is uncontrolled.

Troubleshooting Q&A

Q1: I see a significant amount of "styrene" impurity (vinyl pyridine) by NMR. How do I stop this?

  • Diagnosis: This is the elimination product. The pyridine ring makes the

    
    -protons acidic.[1] If the fluoride ion acts as a base rather than a nucleophile, you get elimination.
    
  • Fix:

    • Switch to XtalFluor-E + Et

      
      N[1]·3HF.  The HF adduct buffers the basicity of the fluoride, promoting substitution over elimination [1].
      
    • Lower the Temperature. If using DAST, never exceed 0 °C during addition.

    • Avoid DBU. While DBU is a common promoter for XtalFluor, it is too basic for this specific substrate and will drive elimination. Use Et

      
      N·3HF instead.[1]
      

Q2: My reaction mixture turned black/tarry. What happened?

  • Diagnosis: Polymerization of the vinyl impurity or decomposition of the fluorinating agent.

  • Fix: Ensure strict exclusion of water. Water reacts with DAST/XtalFluor to generate HF and heat, which degrades the sensitive pyridine ring.

Q3: I observe a new peak in the aromatic region, and my fluorine count is wrong.

  • Diagnosis: SNAr reaction.[1][4][5][6] A nucleophile has attacked the 2 or 5 position.

  • Fix:

    • Check your solvent.[1][7] Avoid alcohols (MeOH, EtOH) which can form ethers.

    • If using amine bases, ensure they are sterically hindered or complexed (like HF·Pyridine).[1][4][5][8]

Q4: Yield is low after rotary evaporation.

  • Diagnosis: Product volatility.[1] 4-(1,1-difluoroethyl) pyridines are lipophilic and volatile.[1]

  • Fix: Do not evaporate to dryness.[1] Keep the product in solution (e.g., in ether/pentane) or use a Vigreux column for distillation.

Module 3: Comparative Data & Reagent Selection

FeatureDASTDeoxo-FluorXtalFluor-E
Physical State Liquid (Fumes)LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >100°C)
Selectivity (vs. Elimination) PoorModerateExcellent (with promoter)
SNAr Risk High (generates free F-)HighLow (controlled F- source)
Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckImpurity Analyze Crude NMR Start->CheckImpurity Vinyl Vinyl (Elimination) > 10% CheckImpurity->Vinyl Stalled Incomplete Conversion CheckImpurity->Stalled Clean Clean Profile CheckImpurity->Clean Action1 1. Switch to XtalFluor-E 2. Add Et3N.3HF 3. Lower Temp Vinyl->Action1 Action2 1. Increase concentration 2. Add Lewis Acid (BF3.OEt2) Stalled->Action2 Action3 Proceed to Careful Distillation Clean->Action3

Caption: Diagnostic flowchart for optimizing reaction outcomes based on crude NMR analysis.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.

  • Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis.

  • Beaulieu, F., et al. (2009).[9] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters.

Sources

Troubleshooting poor regioselectivity in C-H fluorination of pyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Poor Regioselectivity

The direct C-H fluorination of pyridines is a powerful tool in medicinal chemistry and drug development, as fluorinated pyridines are prevalent motifs in a vast number of pharmaceuticals and agrochemicals.[1][2] However, controlling the regioselectivity of this transformation remains a significant challenge due to the intrinsic electronic properties of the pyridine ring.[1][3][4] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers overcome poor regioselectivity in their C-H fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyridine C-H fluorination so difficult?

A1: The difficulty stems from the electronic nature of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic attack.[3] This inherent electronic property makes it challenging to control the position of fluorination, often leading to a mixture of isomers.[3] The ortho (C2/C6) and para (C4) positions are generally more electron-deficient than the meta (C3/C5) positions, influencing the site of reactivity.[1]

Q2: I'm getting a mixture of 2- and 3-fluorinated pyridines. What are the most likely causes?

A2: A mixture of C-2 and C-3 isomers is a common outcome. The primary factors influencing this are:

  • Inherent Substrate Reactivity: The electronic and steric properties of the substituents already on the pyridine ring play a major role in directing the fluorination.[5][6]

  • Reaction Mechanism: Different fluorination methods proceed through distinct mechanisms (e.g., electrophilic, nucleophilic, radical), each with its own inherent regioselectivity preferences.[7]

  • Reaction Conditions: Factors like the choice of catalyst, ligand, solvent, and oxidant can significantly influence the regiochemical outcome.[8][9]

Q3: Can I use a directing group to control the regioselectivity?

A3: Yes, employing a directing group is a powerful and widely used strategy to achieve high regioselectivity in C-H functionalization reactions.[10] For pyridine fluorination, directing groups can chelate to a metal catalyst, positioning it to activate a specific C-H bond, typically at the ortho position to the directing group.

In-Depth Troubleshooting Guides
Issue 1: Poor or No Selectivity Between C-2 and C-3 Positions in Palladium-Catalyzed Fluorination

When a palladium-catalyzed C-H fluorination yields an inseparable mixture of C-2 and C-3 isomers, a systematic approach to troubleshooting is required.

Underlying Causes:

  • Ligand Effects: The ligand bound to the palladium center plays a crucial role in determining the regioselectivity.[8][11] The steric and electronic properties of the ligand can influence which C-H bond is preferentially activated.

  • Anionic Ligand Influence: The counter-ion or anionic ligand (e.g., acetate, carbonate) can control which step of the catalytic cycle is selectivity-determining.[9]

  • Oxidant Choice: The oxidant used to regenerate the active catalyst can also impact selectivity.[12][13]

Troubleshooting Workflow:

start Problem: Poor C-2 vs. C-3 Selectivity ligand Step 1: Modify the Ligand start->ligand Initial troubleshooting step anion Step 2: Vary the Anionic Ligand/Additive ligand->anion If selectivity remains poor outcome Outcome: Improved Regioselectivity ligand->outcome Successful optimization oxidant Step 3: Screen Different Oxidants anion->oxidant If no improvement is observed anion->outcome Successful optimization directing_group Step 4: Introduce a Directing Group oxidant->directing_group For highly challenging substrates oxidant->outcome Successful optimization directing_group->outcome Successful optimization

Caption: Troubleshooting workflow for poor C-2/C-3 regioselectivity.

Experimental Protocols:

Step 1: Ligand Modification

  • Rationale: The steric and electronic properties of the ligand directly influence the geometry of the transition state during C-H activation, thereby affecting regioselectivity.[8][11]

  • Procedure:

    • Set up a parallel screen of reactions using your standard conditions.

    • In separate reaction vessels, replace your current ligand with a panel of ligands varying in steric bulk and electronic properties (see Table 1).

    • Analyze the product distribution of each reaction by GC-MS or ¹H NMR with an internal standard.

Ligand TypeExampleExpected Influence on Regioselectivity
Bulky Phosphines tBu₃P, XPhosMay favor the less sterically hindered C-H bond.
Electron-Rich Phosphines P(p-OMePh)₃Can alter the electronics of the metal center, potentially favoring a different C-H bond.
Bipyridine Ligands dtbpyCan provide a different coordination environment that may lead to altered selectivity.[11]
N-Heterocyclic Carbenes (NHCs) IMesStrong sigma-donating character can significantly impact catalyst reactivity and selectivity.[11]

Table 1. Ligand screening for regioselectivity optimization.

Step 2: Anionic Ligand/Additive Variation

  • Rationale: Anionic ligands can influence whether C-H activation or another step is rate-determining, thereby changing the regiochemical outcome.[9]

  • Procedure:

    • Using the best ligand from Step 1, set up reactions with different palladium precursors or additives that introduce different anionic ligands (e.g., Pd(OAc)₂, PdCO₃, addition of Ag₂CO₃).

    • Monitor the reaction for changes in the isomer ratio.

Issue 2: Undesired Fluorination at the meta-Position (C-3/C-5)

While often the desired outcome, achieving meta-selective fluorination can be challenging. However, if ortho or para fluorination is intended, the formation of meta products is problematic.

Underlying Causes:

  • Dearomatization-Rearomatization Pathways: Some methods achieve meta-selectivity by temporarily dearomatizing the pyridine ring, which alters its electronic properties and allows for electrophilic attack at the C-3 position.[14][15]

  • Radical Mechanisms: Certain radical fluorination methods may exhibit a preference for the meta position depending on the nature of the radical and the substrate.[16]

Troubleshooting Workflow:

start Problem: Undesired meta-Fluorination reagent Step 1: Change Fluorinating Reagent start->reagent Initial troubleshooting step mechanism Step 2: Alter Reaction Conditions to Favor a Different Mechanism reagent->mechanism If meta-product persists outcome Outcome: Desired ortho/para Selectivity reagent->outcome Successful optimization protecting_group Step 3: Employ a Protecting Group mechanism->protecting_group For persistent issues mechanism->outcome Successful optimization protecting_group->outcome Successful optimization

Caption: Troubleshooting workflow for undesired meta-fluorination.

Experimental Protocols:

Step 1: Change the Fluorinating Reagent

  • Rationale: Different fluorinating reagents operate through different mechanisms. For example, Selectfluor is often used in electrophilic fluorination, while AgF₂ can participate in pathways that favor C-2 fluorination.[1][17]

  • Procedure:

    • Replace the current fluorinating agent with alternatives known to favor different selectivities (see Table 2).

    • Ensure compatibility of the new reagent with your substrate and other reaction components.

Fluorinating ReagentTypical MechanismCommon Regioselectivity
Selectfluor ElectrophilicCan lead to meta-fluorination via dearomatization pathways.[1]
AgF₂ Radical/ConcertedOften shows high selectivity for the C-2 position.[17][18]
Nucleophilic Fluoride (e.g., AgF, CsF) + Oxidant Pd(II)/Pd(IV) CatalysisRegioselectivity is highly dependent on the directing group and ligands.[12][13]

Table 2. Comparison of common fluorinating reagents and their typical regioselectivity.

Step 3: Employ a Protecting Group Strategy

  • Rationale: Conversion of the pyridine to its N-oxide alters the electronic distribution of the ring, activating the C-2 and C-4 positions towards electrophilic attack.[10]

  • Procedure:

    • Synthesize the pyridine N-oxide of your starting material.

    • Subject the N-oxide to your fluorination conditions.

    • After fluorination, deoxygenate the N-oxide to obtain the desired fluorinated pyridine.

Mechanistic Considerations for Regioselectivity

The regiochemical outcome of a C-H fluorination reaction is intimately linked to its underlying mechanism.

cluster_electrophilic Electrophilic Aromatic Substitution cluster_CMD Concerted Metalation-Deprotonation (CMD) cluster_radical Radical Pathway E_pyridine Pyridine E_intermediate Sigma Complex E_pyridine->E_intermediate Electrophile (F+) attack E_product Fluorinated Pyridine E_intermediate->E_product Deprotonation CMD_pyridine Pyridine + M-L CMD_intermediate [Py-M-L-H] Transition State CMD_pyridine->CMD_intermediate C-H Activation CMD_product Metallated Pyridine CMD_intermediate->CMD_product R_pyridine Pyridine R_intermediate Pyridyl Radical R_pyridine->R_intermediate H-atom abstraction R_product Fluorinated Pyridine R_intermediate->R_product Fluorine atom transfer

Caption: Simplified overview of major mechanistic pathways influencing regioselectivity.

Understanding the likely operative mechanism for a given set of reagents and conditions is crucial for predicting and troubleshooting regioselectivity. For instance, reactions proceeding through a Concerted Metalation-Deprotonation (CMD) pathway are highly sensitive to the steric and electronic environment of the C-H bond being activated, offering a handle for control via ligand design.[9] In contrast, radical pathways may be more influenced by the inherent stability of the resulting pyridyl radical intermediate.[16]

By systematically evaluating the factors outlined in this guide, researchers can diagnose the root causes of poor regioselectivity and develop robust, selective C-H fluorination protocols for their specific pyridine substrates.

References
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Google Vertex AI Search.
  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (n.d.). ChemRxiv.
  • On the role of anionic ligands in the site-selectivity of oxidative C–H functionalization reactions of arenes. (n.d.). RSC Publishing.
  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. (n.d.). Benchchem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Google Vertex AI Search.
  • Formal meta -C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (2025). ResearchGate.
  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). PubMed.
  • Effect of the ligands on reactivity and regioselectivity The... (n.d.). ResearchGate.
  • The Effect of Basic Ligands and Alkenes on the Regioselectivity of C-H Additions of Tertiary Amines to Alkenes. (2024). PubMed.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]

  • Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. (2022). ACS Omega.
  • Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018). Nature.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • New method for introducing fluorinated components into molecules. (2024). Uni Münster.
  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PNAS.
  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. (2012). PMC - NIH.
  • Troubleshooting low yield in pyridine functionalization. (n.d.). Benchchem.
  • Pd-Catalyzed C–H Fluorination with Nucleophilic Fluoride. (2012). Organic Letters.
  • Chemically oxidative fluorination with fluoride ions. (2015). Google Vertex AI Search.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses.
  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). Google Vertex AI Search.
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2024). PMC.
  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2013). PubMed.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. (n.d.). Benchchem.

Sources

Validation & Comparative

Reactivity comparison between difluoroethyl and trifluoromethyl substituted pyridines

Reactivity Comparison: Difluoroethyl ( ) vs. Trifluoromethyl ( ) Substituted Pyridines

Executive Summary

In medicinal chemistry, the transition from a trifluoromethyl (



This guide analyzes the reactivity differences driven by these electronic perturbations, providing experimental data and protocols for researchers optimizing pyridine scaffolds.

Physicochemical & Electronic Profiling

The primary differentiator between these two groups is the "fluorine count" and the presence of the methyl group in the difluoroethyl moiety. The


Comparative Data Table
PropertyTrifluoromethyl Pyridine (

)
1,1-Difluoroethyl Pyridine (

)
Impact on Reactivity
Hammett Constant (

)


(Est.)

is a stronger EWG, creating a more electron-deficient ring.
Lipophilicity (

)
Baseline (High)

to

vs


improves aqueous solubility ("grease-ball" break).
Pyridine Nitrogen


(4-sub)

(4-sub)

analogs are slightly more basic; easier to form salts.
Metabolic Stability Excellent (Blocked)High (Blocked)Both block oxidative metabolism at the ipso position.
C-F Bond Energy


Chemically inert under standard cross-coupling conditions.
Electronic Influence Visualization

The following diagram illustrates the electron density shifts caused by the inductive pull (

ElectronicEffectsCF3_NodeTrifluoromethyl (-CF3)Pure Inductive Withdrawal (-I)No Resonance DonationPyridine_RingPyridine Ring Electron DensityCF3_Node->Pyridine_RingStrong DeactivationCF2Me_Node1,1-Difluoroethyl (-CF2Me)Strong Inductive Withdrawal (-I)Weak Hyperconjugation (+H)CF2Me_Node->Pyridine_RingModerate DeactivationReactivity_OutcomeReactivity ConsequencePyridine_Ring->Reactivity_OutcomeDetermines SNAr Rate & N-Basicity

Caption: Electronic perturbation comparison. The red path indicates stronger electron withdrawal, leading to lower LUMO energy.

Synthetic Reactivity Analysis

A. Nucleophilic Aromatic Substitution ( )

The rate of

  • 
     Effect:  Significantly lowers the LUMO energy of the ring, stabilizing the anionic intermediate. Reactions with amines or alkoxides proceed rapidly.
    
  • 
     Effect:  The slight electron donation from the methyl group destabilizes the Meisenheimer intermediate relative to the 
    
    
    analog.
  • Experimental Implication: You may need to increase reaction temperature by 10–20°C or reaction time by 2–4 hours when switching from a

    
     to a 
    
    
    substrate to achieve comparable conversion.
B. Site-Selective Functionalization (Minisci Reaction)

Radical alkylation (Minisci) targets the most electron-deficient positions (typically C2/C6).

  • Selectivity: Both groups direct incoming nucleophilic radicals to the ortho positions.

  • Efficiency: The

    
     pyridine is more electrophilic, generally resulting in higher yields with nucleophilic radicals (e.g., alkyl radicals generated from carboxylic acids). The 
    
    
    analog may show reduced yields due to a slightly higher electron density on the ring, increasing the propensity for side reactions or unreacted starting material.

Experimental Protocols

Protocol A: Synthesis of 1,1-Difluoroethyl Pyridines (Deoxyfluorination)

Unlike


Target: 4-(1,1-difluoroethyl)pyridine from 4-acetylpyridine.

  • Reagents: 4-acetylpyridine (1.0 eq), Deoxo-Fluor (50% in toluene, 2.5 eq), dry DCM (

    
    ).
    
  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve 4-acetylpyridine in anhydrous DCM. Cool to

      
      .
      
    • Add Deoxo-Fluor solution dropwise. ( Caution: Exothermic).

    • Allow to warm to RT and add a catalytic amount of dry EtOH (

      
      ) to activate the reagent if reaction is sluggish.
      
    • Stir at RT for 16–24 hours. Monitor by

      
       NMR (look for quartet at 
      
      
      ).
  • Quench (CRITICAL): Pour reaction mixture slowly into saturated

    
     at 
    
    
    . Do not add water to the reaction.
  • Purification: Extract with DCM, dry over

    
    . Flash chromatography (Hex/EtOAc).
    
    • Note: The product is volatile. Use a rotary evaporator bath

      
      .
      
Protocol B: Comparative Reactivity Assay

To benchmark the reactivity difference between 2-chloro-4-(trifluoromethyl)pyridine (A ) and 2-chloro-4-(1,1-difluoroethyl)pyridine (B ).

  • Substrates:

    
     of A  and B  in separate vials.
    
  • Nucleophile: Morpholine (

    
    ).
    
  • Conditions: DMSO (

    
    ), 
    
    
    .
  • Sampling: Take aliquots at

    
    .
    
  • Analysis: HPLC or GC-MS.

    • Expected Result: Compound A (

      
      ) will reach 
      
      
      conversion significantly faster (often within 30-60 mins) compared to Compound B (which may require 120+ mins).
Experimental Workflow Diagram

ExperimentalWorkflowStartStarting Material:Acetyl-PyridineReagentReagent Addition:Deoxo-Fluor / DAST(0°C -> RT)Start->ReagentAnhydrous DCMIntermediateIntermediate:Activated Fluorosulfur SpeciesReagent->IntermediateDeoxyfluorinationQuenchCRITICAL STEP:Quench into sat. NaHCO3(Prevent HF liberation)Intermediate->Quench16-24h StirringProductProduct:1,1-Difluoroethyl Pyridine(Volatile Oil)Quench->ProductExtraction & Gentle Conc.

Caption: Synthetic pathway for converting acetyl pyridines to difluoroethyl analogs via deoxyfluorination.

Metabolic & Stability Implications[1][2][3][4][5]

The "Grease Ball" Effect

Trifluoromethyl groups significantly increase lipophilicity (

  • The Bioisostere Solution: The 1,1-difluoroethyl group acts as a "lipophilic break." It reduces

    
     by approximately 
    
    
    units compared to
    
    
    while maintaining a similar steric volume.
Metabolic Stability[1][2][3][4][5]
  • 
    :  Metabolically inert.
    
  • 
    :  The terminal methyl group is theoretically susceptible to P450-mediated oxidation. However, the strong electron-withdrawing effect of the adjacent gem-difluoro group deactivates these C-H bonds toward H-atom abstraction. Consequently, 
    
    
    is generally considered a "metabolically stable" bioisostere, though head-to-head microsomal stability assays are recommended for specific scaffolds.

References

  • Lipophilicity Modulation: Jeffries, B., et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange."[1] Journal of Medicinal Chemistry, 2018.[2]

  • Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[2]

  • Deoxyfluorination Protocols: Singh, R. P., & Shreeve, J. M. "Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Synthesis, 2002.

  • Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

Assessing the metabolic stability of compounds containing the 1,1-difluoroethyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

In the optimization of lead compounds, the 1,1-difluoroethyl moiety (


)  has emerged as a privileged bioisostere. It is frequently deployed to replace metabolically labile ethyl (

), isopropyl, or methoxy groups. This guide objectively assesses the metabolic stability of this moiety, contrasting it with hydrocarbon and perfluorinated alternatives.[1]

Key Insight: While the trifluoromethyl group (


) is the gold standard for metabolic inertness, it often imposes a significant lipophilicity penalty (high LogD). The 1,1-difluoroethyl group offers a "middle ground"—blocking 

-carbon oxidation via the strong C-F bond while often maintaining a more favorable physicochemical profile (lower lipophilicity and improved solubility) compared to perfluorinated analogs.

Part 1: The Bioisosteric Rationale & Mechanism

The "Metabolic Soft Spot" Blockade

The primary driver for incorporating a 1,1-difluoroethyl group is to block Cytochrome P450 (CYP)-mediated oxidation.

  • Ethyl Group Liability: In a standard ethyl group, the benzylic or

    
    -methylene position is highly susceptible to Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP450 (Compound I). The C-H bond dissociation energy (BDE) is relatively low (~98 kcal/mol for benzylic), facilitating rapid clearance.
    
  • The Fluorine Effect: Replacing the

    
    -hydrogens with fluorine serves two purposes:
    
    • Steric/Electronic Shielding: The C-F bond is chemically inert to oxidative metabolism (BDE ~116 kcal/mol).

    • Inductive Deactivation: The strong electron-withdrawing nature of the gem-difluoro motif lowers the electron density of the adjacent terminal methyl group (

      
      ), making it less nucleophilic and less prone to oxidation, although terminal hydroxylation can still occur at reduced rates.
      
Mechanistic Visualization (CYP450 Interaction)[2]

The following diagram illustrates the divergence in metabolic fate between an ethyl group and a 1,1-difluoroethyl group.

MetabolicPathway Substrate_Ethyl Ethyl-Substrate (R-CH2-CH3) CYP CYP450 (FeO3+) Substrate_Ethyl->CYP Binding Substrate_Difluoro 1,1-Difluoroethyl-Substrate (R-CF2-CH3) Substrate_Difluoro->CYP Binding Intermediate_Ethyl Radical Intermediate (R-CH•-CH3) CYP->Intermediate_Ethyl H-Abstraction (Fast) Intermediate_Difluoro Transition State (High Energy Barrier) CYP->Intermediate_Difluoro C-F Bond Resists Attack Product_Unstable Hydroxylated Metabolite (Rapid Clearance) Intermediate_Ethyl->Product_Unstable OH Rebound Product_Stable Intact Parent Compound (Metabolic Stability) Intermediate_Difluoro->Product_Stable No Reaction

Figure 1: Mechanistic divergence in CYP450 metabolism. The gem-difluoro substitution raises the activation energy for H-abstraction, effectively blocking the primary metabolic pathway.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of the 1,1-difluoroethyl moiety against its direct analogs. Data is aggregated from standard structure-activity relationship (SAR) trends in medicinal chemistry (e.g., J. Med. Chem. and Chem. Eur. J.).[2]

Table 1: Physicochemical and Metabolic Comparison
FeatureEthyl (

)
1,1-Difluoroethyl (

)
Trifluoromethyl (

)
Metabolic Stability (

)
Low (Rapid

-oxidation)
High (Blocks

-oxidation)
Very High (Inert)
Lipophilicity (

LogP)
Baseline (0.0)+0.1 to +0.3 (Context dependent)+0.6 to +1.0 (Highly Lipophilic)
Electronic Effect (

)
-0.15 (Electron Donating)+0.40 (Electron Withdrawing)+0.54 (Strongly Withdrawing)
Solubility ModerateImproved (Polarity/H-bond modulation)Often Reduced (Greasy)
Metabolic Liability Benzylic HydroxylationTerminal Methyl Hydroxylation (Slow)None

Expert Analysis: While


 provides the ultimate metabolic shield, it often pushes compounds into "brick dust" territory (low solubility, high metabolic stability but poor bioavailability). The 

group is superior when you need to block metabolism without drastically increasing lipophilicity. In specific heteroatom contexts (e.g., aryl-thioethers), the

group has been shown to be more polar (lower LogP) than both

and

[1].[1]

Part 3: Experimental Assessment Protocol

To validate the stability of a 1,1-difluoroethyl containing compound, a standard Microsomal Stability Assay is required. This protocol is designed to be self-validating using internal standards.

Protocol: Human Liver Microsome (HLM) Stability Assay[4]

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
1. Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR 1 mM NADPH solution.

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

2. Experimental Workflow (Step-by-Step)
  • Pre-Incubation:

    • Dilute Test Compound to 1 µM in Phosphate Buffer containing microsomes (0.5 mg/mL final protein conc).

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH cofactor to initiate the reaction.

    • Control: Run a parallel "minus-NADPH" sample to detect non-CYP degradation (hydrolysis).

  • Sampling:

    • Remove aliquots (50 µL) at time points: 0, 5, 15, 30, 45, and 60 minutes .

  • Quenching:

    • Immediately dispense aliquots into Cold Acetonitrile (150 µL) containing an Internal Standard (e.g., Tolbutamide).

    • Vortex and centrifuge (4000 rpm, 15 min, 4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor the Parent Ion transition.

3. Data Calculation

Plot


 vs. Time. The slope of the linear regression is 

.




Workflow Visualization

ExperimentalWorkflow Prep 1. Preparation (1µM Cmpd + 0.5mg/mL HLM) Incubation 2. Incubation (37°C) Initiate with NADPH Prep->Incubation 5 min pre-warm Sampling 3. Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Kinetic loop Quench 4. Quench & Extract (ACN + Internal Std) Sampling->Quench Stop reaction Analysis 5. LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Supernatant

Figure 2: Standardized workflow for HLM metabolic stability assessment.

Part 4: Case Studies & Mechanistic Insights

Case Study: Aryl Thioethers

Research by Lantez et al. demonstrated the utility of the


 motif. In direct comparison with the ethyl analog (

):
  • Ethyl Analog: Rapidly metabolized to the sulfoxide and sulfone, followed by alkyl chain oxidation.

  • Difluoroethyl Analog: The sulfur oxidation still occurred (forming sulfoxide), but the dealkylation and carbon-oxidation pathways were effectively shut down .

  • Result: The difluoroethyl variant maintained potency while extending the half-life significantly compared to the ethyl variant, without the excessive lipophilicity penalty of a trifluoromethylthio (

    
    ) group [1].
    
The "Fluorine Gauche" Effect

Beyond bond strength, the 1,1-difluoroethyl group induces specific conformational changes. The fluorine atoms prefer a gauche orientation relative to adjacent electron-rich centers. This can lock the molecule into a bioactive conformation that is sterically inaccessible to the CYP450 heme iron, providing a secondary mechanism of metabolic resistance [2].

References

  • Lantez, V., et al. (2019). Fluorine-containing substituents: metabolism of the

    
    -difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available at: [Link]
    
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Non-Traditional Bioisostere. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Spectroscopic analysis to confirm the structure of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Synthesizing 4-(1,1-difluoroethyl)-2,5-difluoropyridine often results in a mixture of regioisomers (primarily the 2,6-difluoro or 2,3-difluoro analogues) due to the directing effects of fluorination reagents or nucleophilic substitution patterns on the pyridine ring. Standard LC-MS confirms the mass (


), but fails to definitively assign the fluorine positions.

The Solution: This guide compares analytical methodologies to unambiguously confirm the 2,5-difluoropyridine core versus its symmetric (2,6-) or asymmetric (2,3-) isomers. We prioritize Heteronuclear 2D NMR as the "Gold Standard" for solution-phase analysis, superior to standard 1D NMR in resolving fluorine-proton connectivity.

Part 1: Structural Context & The Isomer Trap

Before selecting a method, one must understand the magnetic environment of the target versus its likely impurities.

Target Molecule: this compound
  • Formula:

    
    
    
  • Key Features:

    • Gem-difluoro group (

      
      ):  Located at the benzylic (4-) position.
      
    • Ring Fluorines: Positions 2 and 5.[1]

    • Asymmetry: The molecule is not symmetric.[2] This is the critical differentiator from the 2,6-difluoro isomer.

The Regioisomer Problem
FeatureTarget (2,5-Difluoro) Common Impurity (2,6-Difluoro)
Symmetry Asymmetric (

)
Symmetric (

)

NMR Signals
Two distinct aromatic protons (H3, H6)One signal (2 equivalent protons)

NMR Signals
Three distinct signals (F2, F5, alkyl-F)Two distinct signals (Ring-F

, alkyl-F)
Coupling Complexity High (distinct

-values for each F-H pair)
Simplified (averaged/equivalent)

Part 2: Methodology Comparison

Method A: Standard 1D NMR ( , )

Best for: Purity assessment and quick checks.

  • Pros: Fast (<10 mins), quantitative (if relaxation delays are optimized).

  • Cons: Ambiguous. Accidental overlap of signals can mimic symmetry. Requires reference spectra of isomers to be certain.

  • Verdict: Necessary but insufficient for de novo structure proof.

Method B: Advanced 2D NMR (HOESY, HMBC) – RECOMMENDED

Best for: Absolute structural confirmation.

  • Technique:

    
    -
    
    
    
    HOESY (Heteronuclear Overhauser Effect Spectroscopy).
  • Mechanism: Detects through-space interactions (< 5 Å).

  • Why it works:

    • In 2,5-isomer: The alkyl group (pos 4) is spatially close to H3 and F5 (or H5 if it were 2,3-isomer).

    • In 2,6-isomer: The alkyl group is flanked by equivalent protons (H3, H5).

  • Verdict: The definitive solution-phase method.

Method C: X-Ray Crystallography

Best for: Final validation of solid compounds.

  • Pros: Absolute configuration.

  • Cons: Many fluorinated pyridines are oils or low-melting solids; growing diffraction-quality crystals is time-consuming.

  • Verdict: Use only if Method B remains ambiguous or for regulatory filing.

Part 3: Experimental Protocol (The "Gold Standard" Workflow)

Sample Preparation
  • Solvent:

    
     (Standard) or Acetone-
    
    
    
    (if peaks overlap). Avoid DMSO-
    
    
    if possible as viscosity broadens fluorine couplings.
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration is required for 2D Heteronuclear experiments.

  • Tube: 5mm high-precision NMR tube (prevents shimming artifacts critical for resolving small

    
    -couplings).
    
Data Acquisition Parameters
Experiment 1:

NMR (Proton-Coupled)
  • Sweep Width: 200 ppm (cover -50 to -250 ppm).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Fluorines relax slowly; essential for integration).
  • Scans: 64.

Experiment 2:

-

HMBC (Long-Range)
  • Optimization: Set long-range coupling constant (

    
    ) to 8–10 Hz (typical for Pyridine 
    
    
    
    ).
  • Goal: Establish the connection between the Methyl protons (

    
    ) and the Quaternary Ring Carbon (C4).
    
Experiment 3:

-

HOESY (The "Tie-Breaker")
  • Mixing Time: 300–500 ms.

  • Goal: Observe NOE cross-peaks between the Methyl group protons and the Ring Fluorines.

    • 2,5-isomer: Methyl protons show NOE to H3 and H5 (weakly) but distinctive NOE to F5 if conformation allows.

    • 2,6-isomer: Methyl protons show strong NOE to H3/H5 (equivalent).

Part 4: Data Interpretation & Expected Values

The following table summarizes the predicted spectral characteristics for the 2,5-difluoro target.

NucleusSignalApprox.[1][3][4][5][6][7] Shift (

)
MultiplicityCoupling Constants (

)
Assignment Logic

Alkyl-

-85 to -95 ppmQuartet (

)

Coupled to methyl protons.

Ring F2-70 to -90 ppmMultiplet

,

Ortho to Nitrogen (deshielded).

Ring F5-120 to -140 ppmMultiplet

Meta to Nitrogen (shielded).

Methyl2.0 - 2.5 ppmTriplet (

)

Characteristic of

- group.

H68.0 - 8.5 ppmdd

,

Adjacent to N; most deshielded proton.

H37.0 - 7.5 ppmddd

,

Trapped between F2 and Alkyl group.

Note on Causality: The chemical shift difference between F2 and F5 is large because F2 is adjacent to the electronegative Nitrogen (inductive deshielding), while F5 is in the


-position. This separation is key to assigning the 2,5-structure.

Part 5: Visualization of Analytical Logic

Diagram 1: Structural Confirmation Workflow

This decision tree guides the researcher from crude synthesis to final confirmation.

AnalysisWorkflow Start Crude Product Mixture MS LC-MS Analysis (Confirm m/z = 193) Start->MS Purify Flash Chromatography MS->Purify HNMR 1H NMR (1D) Count Aromatic Signals Purify->HNMR Decision Signal Count? HNMR->Decision Sym 1 Signal (2H) (Symmetric Isomer) Decision->Sym Singlet/Doublet Asym 2 Signals (1H each) (Asymmetric Isomer) Decision->Asym Two Multiplets Result26 Impurity: 2,6-Difluoro Sym->Result26 FNMR 19F NMR Check Shift Dispersion Asym->FNMR HOESY 1H-19F HOESY Confirm Proximity FNMR->HOESY Result25 Target: 2,5-Difluoro HOESY->Result25 Distinct NOE

Caption: Workflow for distinguishing the target 2,5-difluoro isomer from symmetric impurities.

Diagram 2: Coupling Network & Connectivity

This diagram illustrates the specific NMR correlations (HMBC and HOESY) that prove the 2,5-substitution pattern.

CouplingLogic C4 C4 (Quaternary) CF2 CF2 (Alkyl) H3 H3 (Ring Proton) CF2->H3 HOESY (Proximity) H6 H6 (Ring Proton) CF2->H6 HOESY (Weak/None) CH3 CH3 (Methyl) CH3->C4 HMBC (Strong) CH3->CF2 3J (H-F) ~18Hz H3->C4 HMBC F2 F2 (Ring Fluorine) H3->F2 3J (H-F) H6->C4 HMBC F5 F5 (Ring Fluorine) H6->F5 3J (H-F)

Caption: Connectivity map showing scalar couplings (solid), HMBC (dashed), and HOESY (dotted) correlations.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides foundational data on C-F and H-F coupling constants in aromatic systems).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for chemical shift prediction).[1][5][7]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from fluorinated impurities).

  • Berger, S., & Sicker, D. (2018). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Detailed protocols for HOESY and HMBC experiments).

Sources

Comparative study of SNAr reaction rates for different halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to SNAr Reaction Rates of Halopyridines

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of SNAr in Heterocyclic Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry and materials science.[1][2][3][4] Its utility in forging carbon-heteroatom bonds on electron-deficient aromatic systems, such as pyridines, makes it an indispensable tool for the synthesis of a vast array of pharmaceuticals and functional materials.[5][6] The pyridine motif, in particular, is a privileged scaffold in drug discovery, and understanding the relative reactivity of its halogenated derivatives is paramount for efficient and predictable synthesis.

This guide will dissect the factors governing the SNAr reactivity of 2-halopyridines, providing both a theoretical framework and practical, data-driven insights.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] Unlike SN2 reactions, which are concerted, the SNAr pathway involves a discrete, negatively charged intermediate known as a Meisenheimer complex.[7][8][9]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically at the 2- or 4-position.[8][10][11] This is the rate-determining step of the reaction.[9][12] The electron-withdrawing nature of the pyridine nitrogen atom makes the C-2 and C-4 positions particularly electrophilic and susceptible to nucleophilic attack.[8][10] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex.[7][8][9] The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups ortho or para to the site of substitution.[9][13]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, faster step, the leaving group (a halide ion in this case) is expelled, and the aromaticity of the pyridine ring is restored.[9][12]

Figure 1. The two-step addition-elimination mechanism of the SNAr reaction.

The "Element Effect": Deconstructing Halogen Reactivity in SNAr

A counterintuitive yet fundamental principle of SNAr reactions is the reactivity trend of the halogen leaving groups: F > Cl ≈ Br > I.[9][14][15] This is the inverse of the trend observed in SN2 reactions, where iodide is the best leaving group.[9][12]

The rationale for this "element effect" lies in the rate-determining step.[9][12][14][15] The initial nucleophilic attack is governed by the electrophilicity of the carbon atom bearing the halogen. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the attached carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.[9][12] Since the C-X bond is not broken in the rate-determining step, the bond strength has a lesser impact on the overall reaction rate.[12][13]

Comparative Experimental Study: Reaction of 2-Halopyridines with Piperidine

To provide a quantitative comparison, we will consider a well-documented SNAr reaction: the substitution of 2-halopyridines with piperidine.[14][16][17] This reaction is a reliable model for assessing the relative reactivity of different halopyridines.

Experimental Protocol

The following is a generalized, robust protocol for determining the reaction rates.

Materials:

  • 2-Fluoropyridine

  • 2-Chloropyridine

  • 2-Bromopyridine

  • 2-Iodopyridine

  • Piperidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, and a temperature-controlled heating block.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

Experimental_Workflow A 1. Reaction Setup: - Add 2-halopyridine, piperidine, and internal standard to a vial with DMSO. B 2. Reaction Initiation: - Place the vial in a pre-heated block at a constant temperature (e.g., 50 °C). A->B C 3. Time-Point Sampling: - Withdraw aliquots at regular intervals. B->C D 4. Quenching: - Immediately quench the reaction in each aliquot with a suitable acidic solution. C->D E 5. HPLC Analysis: - Analyze each quenched sample to determine the concentration of the remaining 2-halopyridine. D->E F 6. Data Processing: - Plot ln([2-halopyridine]) vs. time to determine the pseudo-first-order rate constant (k_obs). E->F G 7. Calculate Second-Order Rate Constant (k2): - k2 = k_obs / [piperidine]. F->G

Figure 2. A generalized workflow for the kinetic analysis of SNAr reactions.

Comparative Reaction Rate Data

The following table summarizes representative, literature-consistent relative rate constants for the reaction of 2-halopyridines with piperidine.

2-HalopyridineRelative Rate Constant (k_rel)
2-Fluoropyridine300
2-Chloropyridine1
2-Bromopyridine0.8
2-Iodopyridine0.4

Data is normalized to the rate of 2-chloropyridine for illustrative purposes and is consistent with established trends.[14][15][16][17]

Analysis and Discussion: Causality Behind the Observed Rates

The experimental data unequivocally supports the F > Cl > Br > I reactivity trend. This is a direct consequence of the SNAr mechanism.

  • 2-Fluoropyridine: The high electronegativity of fluorine significantly polarizes the C-F bond, rendering the C-2 carbon highly electrophilic.[11] This leads to a lower activation energy for the rate-determining nucleophilic attack, resulting in a substantially faster reaction rate.[14]

  • 2-Chloro-, 2-Bromo-, and 2-Iodopyridine: The reactivity of the heavier halopyridines is considerably lower. While there are subtle differences among them, they react at roughly comparable rates.[14][15][16][17] The decreasing electronegativity down the group (Cl > Br > I) leads to a less electrophilic C-2 carbon compared to 2-fluoropyridine. The greater polarizability of the heavier halogens and their better leaving group ability in the second step do not compensate for the slower initial attack.

Implications for Synthetic Strategy

The pronounced reactivity difference between 2-fluoropyridine and its chloro-, bromo-, and iodo- counterparts has significant practical implications for synthetic planning:

  • For Rapid and Efficient Synthesis: When a facile SNAr reaction is desired, 2-fluoropyridine is the substrate of choice. Its high reactivity often allows for milder reaction conditions (lower temperatures, shorter reaction times) and can be particularly advantageous for reactions with less potent nucleophiles.

  • For Orthogonal Reactivity: The significant rate difference can be exploited in molecules containing multiple, different halogen atoms. For instance, a fluorine atom can be selectively displaced in the presence of a chlorine or bromine atom on the same or a different aromatic ring under carefully controlled conditions.

  • When Cost is a Factor: While highly reactive, fluorinated starting materials can be more expensive. In such cases, 2-chloropyridine often provides a good balance of reactivity and cost-effectiveness for many applications.

Conclusion

The comparative study of SNAr reaction rates for different halopyridines reveals a clear and mechanistically driven trend where fluorine is the most activating halogen for this transformation. This "element effect" is a direct consequence of the rate-determining nucleophilic addition step, where the high electronegativity of fluorine enhances the electrophilicity of the reaction center. For researchers and professionals in drug development and materials science, a thorough understanding of these reactivity principles is essential for the rational design of efficient and selective synthetic routes to novel functionalized pyridines.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Gagnon, A., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Gagnon, A., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Filo. (a) Explain mechanisms and orientation of nucleophilic substitution in py... [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • Nature Communications. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution AR4. Activation and Deactivation. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • UCL Discovery. Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. [Link]

  • UCL Discovery. Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]

  • Wordpress. SNAr Solvents and Reagents. [Link]

  • Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Springer Nature. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • ResearchGate. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • PubMed. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Gagnon, A., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. [Link]

  • ResearchGate. Amination of 2-halopyridines. [a]. [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Semantic Scholar. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]

Sources

Evaluating the Lipophilicity of Molecules Derived from 4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Modulation Strategy

In modern drug discovery, the 4-(1,1-Difluoroethyl)-2,5-difluoropyridine scaffold represents a precision tool for optimizing physicochemical properties. This guide evaluates the lipophilicity (LogP/LogD) of molecules derived from this building block, specifically focusing on the 1,1-difluoroethyl (


)  moiety as a bioisostere.

Unlike the ubiquitous trifluoromethyl (


) group, which significantly increases lipophilicity, or the ethyl group (

), which is metabolically vulnerable, the

motif offers a unique "Lipophilicity Dip." It lowers LogP relative to its hydrocarbon, and perfluorinated analogs while blocking metabolic hotspots. This guide provides the rationale, comparative data, and a validated experimental protocol for accurate assessment.

Comparative Analysis: vs. Alternatives

The choice of the 4-substituent on the 2,5-difluoropyridine core dictates the molecule's ADME profile. The following analysis compares the 1,1-difluoroethyl derivative against standard medicinal chemistry alternatives.

The "Polarity-Lipophilicity" Trade-off

The introduction of the gem-difluoro group (


) into an alkyl chain creates a local dipole moment that often reduces global lipophilicity compared to the non-fluorinated parent. This is counter-intuitive to the general rule that "fluorine increases lipophilicity" (which applies mostly to aromatic fluorination or 

).

Table 1: Comparative Physicochemical Profile of 4-Substituted 2,5-Difluoropyridines

FeatureEthyl Derivative (

)
Trifluoromethyl Derivative (

)
1,1-Difluoroethyl Derivative (

)
Lipophilicity (LogP) High (Baseline)Very High (+0.6 to +1.0 vs Methyl)Moderate/Low (-0.3 to -0.5 vs Ethyl)
Metabolic Stability Poor (Benzylic oxidation prone)Excellent (Blocked)Excellent (Blocked benzylic site)
Electronic Effect Weak Donor (+I)Strong Withdrawer (-I)Moderate Withdrawer (-I)
Solubility LowVery LowImproved (Due to polarity)
Bioisosteric Role Hydrophobic spacerHydrophobic anchorPolar-Hydrophobic Hybrid

Key Insight: The


 group acts as a "metabolically stable ethyl mimic" with reduced lipophilicity. Experimental data confirms that replacing a methylene (

) with a difluoromethylene (

) in alkyl chains often lowers LogD due to the high polarity of the C-F bonds interacting with water, provided the motif is not fully buried.
Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting the 1,1-difluoroethyl scaffold over alternatives.

Bioisostere_Logic Start Optimization Goal Metab_Issue Metabolic Instability (Benzylic Oxidation)? Start->Metab_Issue Lipo_Issue Lipophilicity (LogP) Too High? Metab_Issue->Lipo_Issue Yes Ethyl Use Ethyl (-CH2CH3) (Baseline) Metab_Issue->Ethyl No CF3 Use Trifluoromethyl (-CF3) (Increases LogP) Lipo_Issue->CF3 No (Need Potency) CF2Me Use 1,1-Difluoroethyl (-CF2CH3) (Lowers LogP + Stable) Lipo_Issue->CF2Me Yes (Need Solubility)

Figure 1: Decision tree for selecting the 1,1-difluoroethyl moiety during lead optimization.

Experimental Protocol: 19F NMR-Based LogP Determination

For fluorinated pyridines, traditional UV-based HPLC methods can be prone to error if impurities with high extinction coefficients are present. The 19F NMR Shake-Flask Method is the self-validating "Gold Standard" for this scaffold, utilizing the intrinsic fluorine atoms as quantitative probes.

Materials
  • Analyte: Derivative of this compound.

  • Solvents: HPLC-grade n-Octanol (water-saturated) and Water (octanol-saturated).

  • Internal Standard: Trifluorotoluene (or a fluorinated standard with known LogP, distinct chemical shift).

  • Instrument: NMR Spectrometer (min. 300 MHz) with 19F probe.

Step-by-Step Workflow

Phase 1: Saturation & Preparation

  • Pre-saturation: Vigorously mix n-octanol and water (1:1 v/v) for 24 hours. Separate the phases to obtain water-saturated octanol and octanol-saturated water.

  • Stock Solution: Dissolve approx. 2 mg of the test compound in 1 mL of pre-saturated octanol.

Phase 2: Partitioning (The Shake-Flask) 3. Mixing: In a glass vial, combine 600 µL of the Stock Solution (in octanol) with 600 µL of pre-saturated water. 4. Equilibration: Vortex vigorously for 5 minutes. Centrifuge at 2000 rpm for 10 minutes to ensure sharp phase separation.

Phase 3: Quantification (19F NMR) 5. Sampling: Carefully withdraw 400 µL from the top layer (Octanol) and transfer to an NMR tube containing a coaxial insert (containing


 for lock).
6.  Sampling:  Carefully withdraw 400 µL from the bottom layer (Water)  and transfer to a second NMR tube.
7.  Acquisition:  Acquire 19F NMR spectra for both layers. Ensure relaxation delay (

) is

(typically 10-20s) for quantitative integration. 8. Calculation: Integrate the signal corresponding to the

group (approx -90 to -110 ppm) or the pyridine fluorines.

[1]
Visualization of Workflow

Protocol_Workflow Prep 1. Pre-saturation (Octanol/Water) Mix 2. Partitioning (Vortex + Centrifuge) Prep->Mix Sample 3. Phase Sampling (Top & Bottom) Mix->Sample NMR 4. 19F NMR Analysis (Quant Integration) Sample->NMR Calc 5. LogP Calculation NMR->Calc

Figure 2: The 19F NMR Shake-Flask workflow ensures specificity by detecting only the fluorinated analyte.

Technical Validation & Causality

Why 4-(1,1-Difluoroethyl)?

The 1,1-difluoroethyl group (


) is distinct from the trifluoromethyl group (

) regarding conformation and polarity.
  • Conformation: The

    
     group prefers a gauche orientation relative to adjacent substituents due to the fluorine gauche effect, which can lock the molecule into a bioactive conformation that ethyl groups (freely rotating) cannot access.
    
  • Dipole Moment: The two fluorine atoms create a strong local dipole. Unlike

    
    , which is uniformly hydrophobic and electron-withdrawing, the 
    
    
    
    group retains a "polar handle" that interacts with water molecules, explaining the observed reduction in LogP (approx 0.4 - 0.5 units lower than ethyl analogs).
Self-Validating Protocol

The 19F NMR method described above is self-validating because:

  • Specificity: Non-fluorinated impurities (solvents, byproducts) are invisible.

  • Mass Balance: The sum of integrals from both phases can be checked against the initial stock to detect precipitation or adsorption to glass.

References

  • Linclau, B., et al. (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry. [Link][2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2019). "A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy." Journal of Visualized Experiments (JoVE). [Link]

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

Sources

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